Stenoparib
Description
PARP/Tankyrase Inhibitor 2X-121 is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.
2X-121 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Poly(ADP-ribose) Polymerase (PARP) inhibito
Propriétés
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSBHQQXIAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140964-99-3 | |
| Record name | E-7449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2X-121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2X-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
Stenoparib (formerly E7449, also known as 2X-121) is an orally bioavailable small molecule inhibitor with a novel dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, and tankyrase (TNKS) enzymes 1 and 2.[1][2][3] This dual activity allows this compound to simultaneously disrupt DNA damage repair pathways and modulate the Wnt/β-catenin signaling cascade, two pathways frequently dysregulated in cancer.[4][5] Currently in Phase 2 clinical trials for advanced ovarian cancer, this compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[2][6][7][8]
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to induce synthetic lethality in tumor cells with deficiencies in DNA repair and to suppress oncogenic Wnt signaling.
PARP Inhibition and DNA Damage Repair
This compound is a potent inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs).[9] By inhibiting PARP's enzymatic activity, this compound prevents the recruitment of DNA repair machinery to the site of damage.[10] Furthermore, this compound "traps" PARP1 on the damaged DNA, creating a cytotoxic DNA-protein complex that stalls replication forks, leading to double-strand breaks (DSBs).[10] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in cell death through synthetic lethality.[4]
Tankyrase Inhibition and Wnt/β-catenin Signaling
Independent of its PARP1/2 inhibitory activity, this compound also targets tankyrase 1 and 2 (TNKS1/2), which are also known as PARP5a and 5b.[10] Tankyrases are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[2] They mediate the degradation of Axin, a central component of the β-catenin destruction complex.[10] By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that promote proliferation.[10] Aberrant Wnt signaling is a known driver in the development and progression of multiple cancers.[2]
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified in various preclinical studies.
| Target | IC50 Value |
| PARP1 | 1.0 nM[10] |
| PARP2 | 1.2 nM[10] |
| TNKS1 | 50-100 nM[10] |
| TNKS2 | 50-100 nM[10] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's mechanism of action.
PARP Trapping Assay
This assay quantifies the ability of this compound to trap PARP1 on damaged DNA.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a positive control (e.g., Olaparib) for 4 hours. Concurrently, induce DNA damage with 0.01% methyl methanesulfonate (B1217627) (MMS). Include vehicle (DMSO) and MMS-only controls.[1]
-
-
Cellular Fractionation:
-
Harvest cells and perform subcellular fractionation to separate chromatin-bound proteins from nuclear soluble proteins using a commercial kit.[5]
-
-
Western Blot Analysis:
-
Quantify protein concentration of the chromatin-bound fractions using a BCA assay.
-
Normalize protein samples and separate by SDS-PAGE, then transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.[1]
-
Probe with an antibody for a chromatin-specific loading control, such as Histone H3.[1]
-
Visualize bands using a chemiluminescent substrate and quantify band intensity. The amount of chromatin-bound PARP1 relative to the loading control indicates the extent of PARP trapping.
-
Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on cell viability.
-
Cell Seeding: Plate cells at low density (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.[11]
-
Treatment: Add this compound at various concentrations in fresh medium.
-
Incubation: Incubate plates for a total of 8 days, replenishing the medium and this compound on day 4.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
Western Blot for Wnt Pathway Proteins
This protocol is used to assess the effect of this compound on the levels of key Wnt signaling proteins.
-
Cell Lysis: Treat cancer cells with this compound for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against Axin1 and β-catenin.
-
Probe for a loading control such as GAPDH or β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize with a chemiluminescent substrate. An increase in Axin1 levels and a decrease in β-catenin levels would be expected with this compound treatment.
-
Preclinical Evaluation Workflow
A systematic approach is required for the preclinical assessment of this compound.
Conclusion
This compound represents a promising next-generation cancer therapeutic with a unique dual inhibitory mechanism. By targeting both PARP-mediated DNA repair and Tankyrase-driven Wnt signaling, it has the potential to be effective in a broader range of cancers than first-generation PARP inhibitors, including those without BRCA mutations.[12] Ongoing clinical trials will further elucidate its safety and efficacy profile and its potential role in combination therapies.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. allarity.com [allarity.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Allarity Therapeutics doses first patient in new phase 2 trial protocol of this compound to treat advanced ovarian cancer [pharmabiz.com]
Stenoparib's Role in the Wnt Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stenoparib (formerly known as E7449 and 2X-121) is a novel, orally available small molecule inhibitor with a dual mechanism of action, targeting both Poly(ADP-ribose) polymerase (PARP) 1/2 and Tankyrase (TNKS) 1/2.[1][2][3][4][5][6] This dual inhibition not only impacts DNA damage repair pathways but also uniquely antagonizes the canonical Wnt/β-catenin signaling pathway, a critical regulator of tumorigenesis.[2][3][7] This guide provides a comprehensive technical overview of this compound's mechanism of action within the Wnt signaling cascade, supported by preclinical data and detailed experimental protocols.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial cellular cascade involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, is a hallmark of numerous cancers, including colorectal and ovarian cancer.[3][4][6] The canonical Wnt pathway's central event is the regulation of β-catenin levels. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.
Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that play a pivotal role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3][7] By PARsylating (poly-ADP-ribosylating) Axin, Tankyrases facilitate its ubiquitination and subsequent degradation, thereby destabilizing the destruction complex and promoting β-catenin accumulation. This compound's unique therapeutic potential lies in its ability to inhibit Tankyrases, thus stabilizing Axin and suppressing Wnt signaling.[2][3][7]
Mechanism of Action: this compound as a Wnt Signaling Antagonist
This compound's inhibitory effect on the Wnt signaling pathway is a direct consequence of its potent inhibition of Tankyrase 1 and 2.[2][3][7] The proposed mechanism is as follows:
-
Inhibition of Tankyrase Activity: this compound binds to the catalytic domain of TNKS1 and TNKS2, preventing the PARsylation of their substrates, most notably Axin.[2][3][7]
-
Stabilization of the Axin-Scaffold: By inhibiting Axin PARsylation, this compound prevents its ubiquitination and proteasomal degradation. This leads to the stabilization and accumulation of Axin proteins.[2][3][7]
-
Enhanced β-catenin Destruction: The increased levels of Axin promote the assembly and stability of the β-catenin destruction complex. This enhanced complex more efficiently phosphorylates β-catenin.[2][3][7]
-
Reduced Nuclear β-catenin and Target Gene Expression: The subsequent ubiquitination and proteasomal degradation of phosphorylated β-catenin lead to a decrease in its cytoplasmic and nuclear levels. This reduction in nuclear β-catenin, a transcriptional co-activator, results in the downregulation of Wnt target genes that drive cell proliferation and tumor growth.[2][3][7]
This mechanism of action has been demonstrated in preclinical studies, where this compound treatment of colon cancer cell lines with active Wnt signaling resulted in the stabilization of Axin and TNKS proteins, a reduction in β-catenin levels, and significantly altered expression of Wnt target genes.[2][3][7]
Quantitative Data
The potency of this compound against its primary targets has been quantified in various enzymatic assays.
| Target | IC50 (nM) | Assay Type | Reference |
| PARP1 | 1.0 - 2.0 | Cell-free enzymatic assay | [2][5][8] |
| PARP2 | 1.2 | Cell-free enzymatic assay | [2][5] |
| Tankyrase 1 (TNKS1) | ~50 - 100 | Cell-free enzymatic assay | [5][8] |
| Tankyrase 2 (TNKS2) | ~50 - 100 | Cell-free enzymatic assay | [5][8] |
Preclinical studies have also demonstrated a dose- and time-responsive stabilization of Axin2 and Tankyrase proteins upon this compound treatment.[9] This was accompanied by a significant reduction in both active (non-phosphorylated) and total β-catenin levels.[9] In SW480 colon cancer cells, this compound treatment led to a significant alteration in the expression of 30 Wnt-related genes, while in DLD-1 cells, 40 Wnt-related genes were affected.[7]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of this compound in the Wnt signaling pathway.
Tankyrase Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Tankyrase.
-
Principle: A common method involves a chemiluminescent or fluorescent-based assay that measures the consumption of the NAD+ substrate during the PARsylation reaction catalyzed by recombinant Tankyrase.
-
Materials:
-
Recombinant human TNKS1 or TNKS2
-
Histone H4 (as substrate)
-
NAD+
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 4 mM MgCl2)
-
Developing reagent (to convert remaining NAD+ to a detectable signal)
-
96-well or 384-well plates
-
Luminometer or fluorometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multi-well plate, add the recombinant Tankyrase enzyme and the histone substrate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developing reagent that converts the remaining NAD+ into a fluorescent or chemiluminescent product.
-
Measure the signal using a plate reader. The signal intensity is inversely proportional to the Tankyrase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of β-catenin and Axin Levels
This technique is used to assess the effect of this compound on the protein levels of key Wnt signaling components.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
Cancer cell lines with active Wnt signaling (e.g., SW480, DLD-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-Axin1, anti-Axin2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
-
TOP/FOP Flash Reporter Assay
This luciferase-based reporter assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOP Flash) and a control plasmid with mutated binding sites (FOP Flash). A decrease in the TOP/FOP Flash ratio indicates inhibition of Wnt signaling.
-
Materials:
-
HEK293T or other suitable cell line
-
TOP Flash and FOP Flash reporter plasmids
-
A Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the TOP Flash or FOP Flash plasmid along with the Renilla luciferase plasmid.
-
After transfection, treat the cells with Wnt3a conditioned media or a GSK3β inhibitor to stimulate the Wnt pathway, in the presence or absence of various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity. A decrease in this ratio in this compound-treated cells indicates inhibition of the pathway.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Workflow Diagram
Caption: Workflow for elucidating this compound's effect on the Wnt signaling pathway.
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that includes potent inhibition of the canonical Wnt/β-catenin signaling pathway. By targeting Tankyrase 1 and 2, this compound effectively stabilizes the Axin-mediated destruction of β-catenin, leading to the downregulation of oncogenic Wnt target genes. The preclinical data strongly support this mechanism, and ongoing clinical trials are further evaluating the therapeutic potential of this novel inhibitor in various cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate role of this compound and other Tankyrase inhibitors in modulating Wnt signaling.
References
- 1. New Data from this compound Phase II Trial – Medthority [medthority.com]
- 2. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allarity.com [allarity.com]
- 5. selleckchem.com [selleckchem.com]
- 6. allarity.com [allarity.com]
- 7. [PDF] E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
Stenoparib: A Dual Inhibitor of PARP and Tankyrase in DNA Damage Response and Oncology
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Stenoparib (formerly E7449, also known as 2X-121), a novel, orally available, small-molecule inhibitor targeting both Poly (ADP-ribose) polymerase (PARP) and Tankyrase enzymes. Its dual mechanism of action, which uniquely combines the impairment of DNA damage repair (DDR) with the modulation of the Wnt/β-catenin signaling pathway, positions it as a differentiated therapeutic candidate in oncology. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes the core biological pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct enzyme families: PARP1/2 and Tankyrase 1/2.[1][2][3] This dual activity is believed to be central to its clinical efficacy, particularly in cancers that have developed resistance to standard therapies.[2][4]
PARP Inhibition and DNA Damage Response
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response network. They act as first responders to DNA single-strand breaks (SSBs). Upon detecting a break, PARP binds to the DNA and synthesizes long chains of poly (ADP-ribose) (PAR), a process called PARylation. This modification recruits other essential DNA repair proteins to the site of damage to orchestrate the Base Excision Repair (BER) pathway.
This compound, like other PARP inhibitors, competes with the NAD+ substrate, blocking PARylation. This action has a critical consequence known as "PARP trapping," where the PARP enzyme remains bound to the DNA lesion.[5] The persistent PARP-DNA complex is a major obstacle for DNA replication. When a replication fork encounters a trapped PARP on an unrepaired SSB, the fork collapses, leading to the formation of a highly cytotoxic DNA double-strand break (DSB).
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Caption: this compound's mechanism of PARP trapping and induction of synthetic lethality.
Tankyrase Inhibition and Wnt/β-catenin Signaling
Tankyrase 1 and 2 are members of the PARP family that play a key role in regulating the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a known driver in the development and progression of numerous cancers.[1][2]
In the absence of a Wnt signal, a "destruction complex" (containing APC, Axin, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this complex. By inhibiting Tankyrases, this compound is thought to stabilize Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin. This dampens the pro-tumorigenic Wnt signaling cascade. This dual action may contribute to this compound's efficacy in patient populations where traditional PARP inhibitors have failed, including those without BRCA mutations.[6][7]
Caption: this compound's inhibition of Tankyrase and the Wnt/β-catenin pathway.
Quantitative Clinical Data
Table 1: Phase 2 Efficacy in Advanced Ovarian Cancer (DRP®-Selected)
| Parameter | This compound Performance | Comparator (Standard of Care) | Citation(s) |
| Patient Population | Heavily pre-treated, platinum-resistant/refractory advanced ovarian cancer | N/A | [6][8][9] |
| Median Overall Survival (mOS) | >25 months (Not yet formally reached at data cutoff) | ~11.5 - 16.5 months | [6][7][9] |
| Durability of Response | Two patients remained on therapy for over 24 months. | N/A | [6][9] |
| BRCA Status | Clinical benefit observed in both BRCA-mutant and BRCA wild-type patients. | Benefit from traditional PARP inhibitors is typically limited in BRCA wild-type. | [6][7][9][10] |
Table 2: Comparative Myelotoxicity Profile
This compound has demonstrated a favorable safety profile with significantly less myelotoxicity compared to earlier-generation PARP inhibitors.[1][6][9]
| Adverse Event (Grade 1-4) | This compound (n=42) | Niraparib (n=463) | Citation(s) |
| Anemia | 21% | 51% | [1] |
| Neutropenia | 2% (7% reported elsewhere) | 20% | [1][7] |
| Thrombocytopenia | 0% | 52% | [1] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of a PARP inhibitor like this compound involves a suite of specialized cellular and molecular assays.
Protocol: Cell-Based PARP Trapping Assay
This assay quantifies the ability of this compound to trap PARP1 onto chromatin following DNA damage.
Objective: To measure the amount of PARP1 bound to chromatin in cells treated with this compound and a DNA-damaging agent.
Methodology:
-
Cell Culture: Seed cells (e.g., DU-145) in 10 cm dishes and grow to 70-80% confluency.[11]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) in the presence of a DNA-damaging agent, such as 0.01% methyl methanesulfonate (B1217627) (MMS), for a defined period (e.g., 4 hours). Include vehicle-only and MMS-only controls.[11]
-
Cell Harvesting and Fractionation: Wash cells with ice-cold PBS and harvest by scraping.[12] Perform subcellular fractionation using a commercial kit to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.[12]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading for Western blotting.[11][12]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from the chromatin-bound fractions on an SDS-PAGE gel and transfer to a PVDF membrane.[11][12]
-
Probe the membrane with a primary antibody against PARP1.[11]
-
Probe for a chromatin-specific loading control, such as Histone H3, to verify fractionation efficiency and equal loading.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL substrate.[12]
-
-
Data Analysis: Quantify the band intensities for PARP1 and the loading control (Histone H3) using image analysis software (e.g., ImageJ).[12] Normalize the PARP1 signal to the Histone H3 signal. An increase in the normalized PARP1 signal in this compound-treated samples indicates PARP trapping.
Caption: Workflow for the cell-based PARP trapping assay.
Protocol: Immunofluorescence for γH2AX and RAD51 Foci
This method visualizes and quantifies the formation of DSBs (via γH2AX) and the engagement of the HR repair machinery (via RAD51).
Objective: To assess the induction of DNA double-strand breaks and the status of homologous recombination repair in response to this compound treatment.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours). An untreated control and a positive control (e.g., irradiation) should be included.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[13][14]
-
Permeabilization: Wash cells with PBS, then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes to allow antibody access to the nucleus.[13][14][15]
-
Blocking: Wash cells and block with a solution containing 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to prevent non-specific antibody binding.[13][14][16]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) overnight at 4°C.[13][15][17]
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 647 and goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.[17]
-
Counterstaining and Mounting: Wash cells again. Stain nuclei with DAPI for 5 minutes.[17] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of fluorescent foci (γH2AX and RAD51) per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[13]
Caption: Workflow for immunofluorescence analysis of DNA damage markers.
Protocol: Cell Viability (MTT/MTS) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, allowing for the determination of a drug's cytotoxic or cytostatic effects (e.g., IC50 value).
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells at a predetermined density (e.g., 400-5,000 cells/well) into a 96-well plate and allow them to adhere overnight.[18][19]
-
Compound Treatment: Treat the cells with a serial dilution of this compound to cover a wide concentration range. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).[20]
-
Reagent Addition:
-
For MTT Assay: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 1-4 hours.[20] Then, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[20][21]
-
For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours. No solubilization step is needed.[20][21]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[18][21]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control cells (defined as 100% viability). Plot the results as a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Caption: Workflow for a typical cell viability assay.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a unique dual mechanism that distinguishes it from first-generation PARP inhibitors.[2][6] Clinical data from its Phase 2 trial in advanced ovarian cancer are highly encouraging, demonstrating a significant extension in median overall survival and clinical benefit in a broad patient population, including those with BRCA wild-type tumors.[6][7][9] Furthermore, its favorable safety profile, particularly the reduced incidence of myelotoxicity, addresses a key limitation of existing PARP inhibitors.[1][6]
Ongoing research, including a collaboration with the Indiana Biosciences Research Institute, aims to further elucidate the contributions of its dual PARP and Wnt pathway inhibition.[2][4] This deeper mechanistic understanding will be crucial for optimizing its clinical development, refining patient selection strategies with the DRP® companion diagnostic, and exploring new therapeutic combinations and indications.[2] this compound represents a significant advancement in the targeted therapy landscape, with the potential to address urgent unmet needs for patients with advanced, treatment-resistant cancers.
References
- 1. allarity.com [allarity.com]
- 2. allarity.com [allarity.com]
- 3. Allarity Therapeutics’ Dual PARP/Tankyrase Inhibitor, this compound, Continues to Show Extended Clinical Benefit in Advanced Ovarian Cancer - BioSpace [biospace.com]
- 4. Allarity Therapeutics Announces Research Collaboration with Indiana Biosciences Research Institute to Advance Understanding of this compound's Mechanism of Action | Nasdaq [nasdaq.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. allarity.com [allarity.com]
- 7. onclive.com [onclive.com]
- 8. This compound shows clear clinical benefit and achieves significant milestone with early conclusion of phase II trial in advanced ovarian cancer - Medthority [medthority.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Allarity Therapeutics Presents Positive Phase 2 Data For this compound In Advanced Ovarian Cancer | Nasdaq [nasdaq.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy
An In-depth Technical Guide
Abstract
Stenoparib (formerly known as E7449 and 2X-121) is a potent, orally bioavailable small molecule that dually inhibits Poly(ADP-ribose) polymerase (PARP) and tankyrase enzymes.[1][2] This dual mechanism of action allows this compound to simultaneously disrupt DNA repair processes in cancer cells and modulate the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in tumorigenesis.[1][3] Currently in Phase 2 clinical trials for advanced ovarian cancer, this compound represents a promising next-generation therapeutic agent in oncology.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[6] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Tankyrases (TNKS1 and TNKS2), members of the PARP family, play a key role in the Wnt/β-catenin signaling pathway by targeting Axin, a component of the β-catenin destruction complex, for degradation.[7] Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers.[4][7]
This compound was developed as a dual inhibitor to target both of these pathways, offering a multi-pronged attack on cancer cells.[1][3] Originally developed by Eisai Co. Ltd., the exclusive global rights for its development and commercialization are now held by Allarity Therapeutics.[2][4]
Chemical Properties and Synthesis
This compound is a quinazoline (B50416) heterocyclic compound with fused rings.[1]
| Property | Value |
| IUPAC Name | 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one[1] |
| CAS Number | 1140964-99-3[1] |
| Chemical Formula | C18H15N5O[1] |
| Molar Mass | 317.352 g·mol−1[1] |
Synthesis of this compound (E7449)
The synthesis of this compound is a multi-step process, outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2)
-
To a solution of 4N HCl in dioxane (4.8 L), chloroacetonitrile (B46850) (1.2 L) is added dropwise while maintaining the temperature below 30°C.
-
After stirring for 30 minutes at room temperature, a solution of compound 1 (1.0 kg) in dioxane (500 mL) is added dropwise, keeping the temperature below 60°C.
-
The mixture is heated to 90°C until the reaction is complete (approximately 3 hours), then cooled to room temperature.
-
The mixture is filtered to yield methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2).
-
-
Step 2: Synthesis of methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3)
-
To a solution of compound 2 (1 kg) in DMF (7 L), diisopropylethylamine (0.6 L) is added dropwise, maintaining the temperature below 30°C.
-
Isoindoline hydrochloride (0.7 kg) is added, followed by more diisopropylethylamine (1.5 L) dropwise, keeping the temperature at or below 25°C.
-
The mixture is stirred for 16 hours.
-
Water (7 L) is added, and the pH is adjusted to 6.0 with 6N HCl.
-
The mixture is stirred for 30 minutes and then filtered.
-
The solid is washed with 2:1 water/DMF, then water, and finally MTBE.
-
The solid is dried under vacuum to afford methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3).
-
-
Step 3: Synthesis of 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4, this compound)
-
To a solution of compound 3 (1 kg) in ethanol (B145695) (10 L), hydrazine (B178648) monohydrate (2.2 L) is added.
-
The mixture is heated to 73°C and stirred for 24 hours.
-
The mixture is cooled to room temperature and filtered.
-
The solid is washed with ethanol and dried under vacuum to yield 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4).
-
Mechanism of Action
This compound exerts its anticancer effects through the dual inhibition of PARP1/2 and tankyrase 1/2.[1]
PARP Inhibition and DNA Damage Repair
In response to single-strand DNA breaks, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process facilitates the recruitment of DNA repair machinery. This compound inhibits the catalytic activity of PARP1 and PARP2, preventing the synthesis of PAR and thereby impairing DNA repair.[6]
Furthermore, this compound "traps" PARP1 and PARP2 on damaged DNA. These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Tankyrase Inhibition and Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases 1 and 2 promote the degradation of Axin.
By inhibiting tankyrase, this compound stabilizes Axin, which in turn enhances the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to reduced transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.
Preclinical Efficacy
Enzyme Inhibition
This compound is a potent inhibitor of both PARP and tankyrase enzymes.
| Enzyme | IC50 (nM) |
| PARP1 | 2.0 |
| PARP2 | 1.0 |
| TNKS1 | ~50 |
| TNKS2 | ~50 |
| In vitro enzyme activity assays using 32P-NAD+ as a substrate. |
Cytotoxicity
This compound has demonstrated cytotoxic activity against various cancer cell lines, particularly those with deficiencies in DNA repair pathways.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of this compound to the experimental wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Clinical Development
This compound is currently being evaluated in Phase 2 clinical trials for the treatment of advanced ovarian cancer.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for this indication, highlighting its potential to address a significant unmet medical need.[5] Allarity Therapeutics is utilizing its Drug Response Predictor (DRP®) companion diagnostic to select patients who are most likely to respond to this compound therapy.[4]
Conclusion
This compound is a novel dual inhibitor of PARP and tankyrase with a promising preclinical profile. Its ability to simultaneously target two key pathways involved in cancer cell survival and proliferation makes it a compelling candidate for cancer therapy. Ongoing clinical trials will further elucidate its efficacy and safety in patients with advanced ovarian cancer and potentially other malignancies. The development of a companion diagnostic to guide patient selection may further enhance its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. manuals.plus [manuals.plus]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. allarity.com [allarity.com]
Stenoparib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stenoparib (formerly known as E7449 and 2X-121) is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) 1 and 2, and tankyrase 1 and 2. This unique profile allows this compound to not only interfere with DNA damage repair pathways but also to modulate the Wnt/β-catenin signaling cascade, offering a potentially broader anti-tumor activity compared to first-generation PARP inhibitors. Clinical investigations, primarily in advanced solid tumors including ovarian cancer, have demonstrated a manageable safety profile, characterized by significantly lower myelotoxicity than other drugs in its class, and promising anti-tumor activity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound, based on preclinical and clinical data.
Introduction
This compound is a novel investigational agent that has shown promise in the treatment of various cancers. Its dual inhibitory action against both PARP and tankyrase enzymes distinguishes it from other PARP inhibitors.[1][2] Inhibition of PARP1 and PARP2 is a clinically validated strategy for treating tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The additional inhibition of tankyrase 1 and 2, key components of the Wnt/β-catenin signaling pathway, suggests that this compound may also be effective in tumors driven by aberrant Wnt signaling.[4][5] This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME), as well as the in vitro and in vivo pharmacological effects of this compound.
Pharmacodynamics
The pharmacodynamics of this compound are characterized by its potent inhibition of PARP and tankyrase enzymes, leading to downstream effects on DNA repair and Wnt signaling.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
PARP Inhibition : this compound is a potent inhibitor of PARP1 and PARP2, with in vitro IC50 values of 1.0 nM and 1.2 nM, respectively.[2] By inhibiting these enzymes, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination, such as those with BRCA mutations, these unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, leading to synthetic lethality.[3] Furthermore, this compound has been shown to trap PARP1 on damaged DNA, a mechanism that is thought to enhance its cytotoxic effects.[6]
-
Tankyrase Inhibition : this compound also inhibits tankyrase 1 (PARP5a) and 2 (PARP5b) with IC50 values in the range of 50-100 nM.[2] Tankyrases are involved in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.[2][6] Aberrant Wnt signaling is a known driver in various cancers.[4]
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Stenoparib: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Stenoparib (also known as 2X-121 and E7449) is an investigational, orally bioavailable small molecule that has garnered significant attention in the field of oncology.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its unique dual mechanism of action. This compound is currently under evaluation for the treatment of advanced cancers, including ovarian cancer, and has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for this indication.[2][3]
Chemical Structure and Identifiers
This compound belongs to the class of quinazoline (B50416) heterocycles with fused rings.[1] Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.0⁵,¹³]trideca-1,5(13),6,8,11-pentaen-4-one[1] |
| CAS Number | 1140964-99-3[1] |
| Molecular Formula | C₁₈H₁₅N₅O[1] |
| SMILES | O=C1NN=C2NC(CN3CC4=C(C3)C=CC=C4)=NC3=C2C1=CC=C3[1] |
| InChI Key | JLFSBHQQXIAQEC-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and formulation in a research setting.
| Property | Value | Source |
| Molecular Weight | 317.34 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [5] |
| AlogP | 2.39 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Polar Surface Area | 73.38 Ų | [6] |
| Solubility | DMSO: 4 mg/mL (12.6 mM) or 5 mg/mL (15.75 mM) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [5] |
Dual Mechanism of Action: PARP and Tankyrase Inhibition
This compound distinguishes itself from other PARP inhibitors through its dual mechanism of action, targeting both Poly(ADP-ribose) polymerase (PARP) enzymes and Tankyrase (TNKS) enzymes.[1][2] This dual inhibition disrupts two critical pathways in cancer cells: DNA damage repair and Wnt/β-catenin signaling.
PARP Inhibition and DNA Repair
This compound is a potent inhibitor of PARP1 and PARP2, with IC₅₀ values of 2.0 nM and 1.0 nM, respectively.[5] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of this damage, leading to the accumulation of double-strand breaks during DNA replication.[7] In cancer cells with pre-existing defects in homologous recombination repair (such as those with BRCA mutations), this accumulation of DNA damage leads to synthetic lethality and apoptosis.[4] Beyond its enzymatic inhibition, this compound also traps PARP1 on damaged DNA, a mechanism that enhances its cytotoxic effects.[4][5]
Tankyrase Inhibition and Wnt/β-catenin Signaling
In addition to its effects on PARP, this compound inhibits Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), also known as PARP5a and PARP5b, with IC₅₀ values of approximately 50 nM.[4][5] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[2][8] Tankyrases promote the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting Tankyrases, this compound stabilizes Axin, leading to the destabilization and subsequent degradation of β-catenin.[4] This, in turn, downregulates the expression of Wnt target genes that are critical for cancer cell proliferation and survival.
The following diagram illustrates the dual inhibitory action of this compound on the PARP-mediated DNA repair pathway and the Tankyrase-regulated Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of this compound.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells are plated at a low density in 96-well plates and maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% FBS.[5]
-
This compound is added to the wells at various concentrations.
-
The plates are incubated for a total of 8 days.
-
On day 4, the medium and this compound are replenished.
-
Cell growth is assessed at the end of the incubation period using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Experiments are typically conducted in duplicate and repeated a minimum of three times to ensure reproducibility.[5]
The following diagram outlines the workflow for a typical cell proliferation assay.
In Vivo Antitumor Activity in Xenograft Models
These studies assess the efficacy of this compound in a living organism, typically in mouse models with implanted human tumors (xenografts).
Methodology for a BRCA-mutant Xenograft Model:
-
BRCA-deficient human cancer cells are implanted into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at specified doses (e.g., 30 or 100 mg/kg).[4][5]
-
The control group receives a vehicle solution (e.g., 0.5% methyl cellulose (B213188) in water).[5]
-
Treatment is administered daily for a defined period.
-
Tumor volume and the body weight of the mice are monitored regularly.
-
The tolerability of the treatment is assessed by observing for any significant body weight loss or other adverse effects.[4][5]
Methodology for Combination Therapy with Temozolomide (TMZ) in a Melanoma Isograft Model:
-
B16-F10 melanoma cells are inoculated subcutaneously into C57BL/6 mice.[5]
-
Drug treatment begins one day after inoculation.
-
This compound (formulated in 0.5% methyl cellulose) is administered orally once daily on days 1 to 7 at doses of 10, 30, and 100 mg/kg.[5]
-
TMZ (also in 0.5% methyl cellulose) is administered orally once daily on days 1 to 5 at 50 mg/kg.[5]
-
In the combination group, this compound is administered first, followed by TMZ.[5]
-
Tumor growth and animal well-being are monitored throughout the study.
Clinical Development
This compound has been evaluated in Phase 1 and 2 clinical trials for various advanced cancers, including ovarian, breast, and other solid tumors.[3][5] Notably, it has shown promise in heavily pretreated patients with advanced, platinum-resistant ovarian cancer, with some studies indicating a potential for extended overall survival.[8][9] A companion diagnostic, the Drug Response Predictor (DRP®), has been developed to identify patients who are most likely to respond to this compound therapy.[2][10] The favorable safety profile of this compound, particularly its lower myelotoxicity compared to other PARP inhibitors, may make it a suitable candidate for combination therapies.[2][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. allarity.com [allarity.com]
- 3. onclive.com [onclive.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DrugMapper [drugmapper.helsinki.fi]
- 7. 2x-121 | C18H15N5O | CID 135565981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. allarity.com [allarity.com]
- 10. curetoday.com [curetoday.com]
Stenoparib: An In-depth Technical Guide on its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stenoparib (formerly E7449, 2X-121) is a pioneering, orally available, small-molecule investigational drug with a dual inhibitory mechanism targeting both Poly(ADP-ribose) polymerase (PARP1/2) and Tankyrase (TNKS1/2) enzymes.[1][2][3] This unique mode of action allows this compound to simultaneously disrupt DNA damage repair pathways and modulate the Wnt/β-catenin signaling cascade, both of which are critical in cancer progression.[2][4] Preclinical and early clinical data suggest a promising therapeutic window for this compound, particularly in advanced ovarian cancer, with a favorable safety profile compared to other PARP inhibitors.[1][5] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.
Core Mechanism of Action: A Dual-Pronged Attack
This compound's therapeutic strategy is rooted in its ability to engage two distinct and crucial cellular pathways:
-
PARP Inhibition and Synthetic Lethality: this compound is a potent inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks.[2][6] In cancer cells with compromised homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[2][7] Furthermore, this compound has been shown to "trap" PARP1 on damaged DNA, an action that enhances its cytotoxic effects.[2][3]
-
Tankyrase Inhibition and Wnt/β-catenin Pathway Modulation: Uniquely among clinical-stage PARP inhibitors, this compound also targets Tankyrase 1 and 2 (PARP5a and PARP5b).[1][2] These enzymes are key regulators of the Wnt/β-catenin signaling pathway.[4] Tankyrases mark Axin, a core component of the β-catenin destruction complex, for degradation. By inhibiting Tankyrases, this compound stabilizes Axin, which in turn promotes the degradation of β-catenin.[2][3] This prevents β-catenin's translocation to the nucleus and subsequent activation of oncogenic target genes.[2]
This dual activity suggests that this compound could be effective in a broader patient population than PARP inhibitors alone, including tumors with aberrant Wnt signaling.[4][8]
Visualizing the Mechanism: Signaling Pathways
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 Value (nM) | Assay Method | Reference |
| PARP1 | 1.0 - 2.0 | Radiometric 32P-NAD+ incorporation | [2][6] |
| PARP2 | 1.0 - 1.2 | Radiometric 32P-NAD+ incorporation | [1][2][6] |
| Tankyrase 1 | 50 - 100 | Radiometric 32P-NAD+ incorporation | [1][2][6][9] |
| Tankyrase 2 | 50 - 100 | Radiometric 32P-NAD+ incorporation | [1][2][6][9] |
Table 2: Preclinical In Vivo Antitumor Activity
| Cancer Model | Dosing Regimen | Key Findings | Reference |
| MDA-MB-436 (BRCA1-mutant breast cancer xenograft) | 30 or 100 mg/kg, oral, once daily | Showed significant antitumor activity as a single agent. The treatment was well-tolerated. | [1][2][6] |
| B16-F10 (melanoma isograft) | 10, 30, or 100 mg/kg, oral, in combination with temozolomide (B1682018) | Potentiated the efficacy of temozolomide chemotherapy. | [6] |
| NCI-H460 (lung cancer xenograft) | 100 mg/kg, single oral dose | Resulted in significant PARP inhibition that was sustained for at least 12 hours. | [2] |
Table 3: Phase 1 Pharmacodynamic and Pharmacokinetic Insights
| Parameter | Observation | Clinical Study Context | Reference |
| Time to Peak Plasma Concentration | ~2 hours post-dose | Phase 1 study in advanced solid tumors | [10] |
| PARP Inhibition | Up to 90% inhibition, sustained for at least 24 hours | At the Maximum Tolerated Dose (MTD) of 600 mg/day | [10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the early-stage research of this compound.
PARP/Tankyrase Enzymatic Assay
-
Principle: This assay quantifies the enzymatic activity of PARP and Tankyrase by measuring the incorporation of radioactively labeled NAD+ into the automodified enzymes.
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP or Tankyrase enzyme with a reaction buffer containing DNA (for PARP) and varying concentrations of this compound.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and 32P-NAD+.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for the PARylation reaction to occur.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).
-
Quantification: Wash the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.[6]
-
Cellular Proliferation Assay
-
Principle: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Protocol Outline:
-
Cell Plating: Seed cancer cells at a low density in 96-well plates and allow them to adhere overnight.[1][9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for an extended period (e.g., 8 days), replenishing the media and compound at set intervals (e.g., day 4).[1][9]
-
Viability Assessment: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.
-
PARP Trapping Assay
-
Principle: This assay measures the amount of PARP1 that is "trapped" on the chromatin, a key mechanism for the cytotoxicity of many PARP inhibitors.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound in the presence of a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) to induce PARP1 recruitment to DNA.
-
Cell Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Protein Quantification: Quantify the protein concentration in the chromatin-bound fraction.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for PARP1.
-
Analysis: The intensity of the PARP1 band in the chromatin fraction corresponds to the amount of trapped PARP1.
-
Visualizing the Research Process: Experimental Workflow
Future Perspectives and Clinical Development
This compound is currently in Phase 2 clinical trials for advanced ovarian cancer.[7][9][11] A key aspect of its clinical development is the use of a companion diagnostic, the Drug Response Predictor (DRP®), to select patients who are most likely to benefit from the treatment.[11][12] The favorable myelotoxicity profile observed in early trials may make this compound a suitable candidate for combination therapies.[1][5] The U.S. FDA has granted Fast Track designation to this compound for this indication, underscoring its potential to address a significant unmet medical need.[11]
Future research will likely focus on further elucidating the synergistic effects of dual PARP and Tankyrase inhibition, identifying additional cancer types where this mechanism may be beneficial, and exploring rational drug combinations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allarity.com [allarity.com]
- 5. Allarity’s Early Phase 2 this compound Data Indicates Clinical Benefit in Women with Advanced Ovarian Cancer Selected with DRP® Companion Diagnostic - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. allarity.com [allarity.com]
- 9. abmole.com [abmole.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Allarity Therapeutics Announces Dosing of Second Patient in New Phase 2 Trial of this compound in Advanced Ovarian Cancer [drug-dev.com]
Methodological & Application
Application Notes and Protocols for Stenoparib Xenograft Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenoparib (formerly known as E7449 and 2X-121) is a novel, orally available small-molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP1/2) and tankyrase (TNKS1/2) enzymes.[1][2] This dual inhibition not only impairs DNA damage repair in cancer cells, a mechanism shared with other PARP inhibitors, but also modulates the Wnt/β-catenin signaling pathway, which is implicated in tumorigenesis and chemoresistance.[3][4] Preclinical studies using xenograft animal models have been instrumental in evaluating the in vivo efficacy and pharmacodynamics of this compound, providing a strong rationale for its clinical development.
These application notes provide a summary of the available preclinical data from xenograft studies and detailed protocols to guide researchers in designing and executing similar experiments.
Data Presentation: Summary of Preclinical Xenograft Studies
The following tables summarize the key quantitative data from preclinical xenograft studies investigating the anti-tumor activity and pharmacodynamics of this compound.
Table 1: In Vivo Efficacy of this compound in a BRCA1-Mutant Breast Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosing Schedule | Treatment Duration | Outcome | Reference |
| MDA-MB-436 (BRCA1 mutant) | Subcutaneous Xenograft | This compound (30 mg/kg) | Oral, Once Daily | 28 days | Statistically significant tumor growth inhibition | [3] |
| MDA-MB-436 (BRCA1 mutant) | Subcutaneous Xenograft | This compound (100 mg/kg) | Oral, Once Daily | 28 days | Greater tumor growth inhibition compared to 30 mg/kg dose | [3] |
Table 2: Pharmacodynamic Analysis of PARP Inhibition by this compound in a Lung Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosing Schedule | Key Findings | Reference |
| NCI-H460 | Subcutaneous Xenograft | This compound (30 mg/kg) | Single Oral Dose | Significant PARP inhibition with partial rebound within 12 hours | [4] |
| NCI-H460 | Subcutaneous Xenograft | This compound (100 mg/kg) | Single Oral Dose | Significant and sustained PARP inhibition for at least 12 hours, returning to basal levels within 24 hours | [4] |
Signaling Pathway and Experimental Workflow Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's dual inhibition of PARP and Tankyrase enzymes.
Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous MDA-MB-436 Breast Cancer Xenograft Model
This protocol is based on the methodology described by McGonigle et al. (2015).[1][3][4]
1. Cell Culture:
- Culture MDA-MB-436 human breast cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Husbandry:
- Use female immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- Provide sterile food, water, and bedding. All procedures should be conducted in a laminar flow hood to maintain sterility.
3. Tumor Implantation:
- Resuspend the harvested MDA-MB-436 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
5. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle for oral administration.
- The treatment groups will receive this compound at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg) orally, once daily.
- The control group will receive the vehicle only, following the same administration schedule.
6. Efficacy Evaluation:
- Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period (e.g., 28 days).
- Monitor the general health of the animals daily.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
7. Data Analysis:
- Calculate the mean tumor volume for each group at each time point.
- Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Perform statistical analysis to assess the significance of the observed anti-tumor effects.
Protocol 2: Pharmacodynamic Analysis of PARP Inhibition in a Subcutaneous NCI-H460 Lung Cancer Xenograft Model
This protocol is adapted from the pharmacodynamic study described by McGonigle et al. (2015).[3]
1. Model Establishment:
- Establish subcutaneous NCI-H460 xenografts in immunodeficient mice as described in Protocol 1.
- Allow tumors to grow to a suitable size for pharmacodynamic analysis.
2. Drug Administration and Sample Collection:
- Administer a single oral dose of this compound at various concentrations (e.g., 1, 10, 30, 100 mg/kg) or vehicle to different groups of mice.
- At various time points post-treatment (e.g., 0.25, 1, 4, 8, 12, 24, 36 hours), euthanize a subset of mice from each group.
- Excise the tumors immediately and snap-freeze them in liquid nitrogen for subsequent analysis.
3. PARP Inhibition Assay:
- Prepare tumor lysates from the collected samples.
- Measure the levels of poly(ADP-ribose) (PAR) in the tumor lysates using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
- Normalize the PAR levels to the total protein concentration in each lysate.
4. Data Analysis:
- Compare the PAR levels in the tumors from this compound-treated mice to those from vehicle-treated mice at each time point.
- Determine the extent and duration of PARP inhibition for each dose of this compound.
Conclusion
The preclinical xenograft studies of this compound have demonstrated its potential as an anti-cancer agent with a unique dual mechanism of action. The provided data and protocols offer a valuable resource for researchers interested in further investigating the in vivo effects of this compound in various cancer models. These studies are crucial for optimizing dosing strategies, identifying responsive tumor types, and exploring potential combination therapies.
References
Standard Operating Procedure for Stenoparib Solubilization
1. Introduction
Stenoparib (formerly known as E7449 and 2X-121) is an orally available, small-molecule dual inhibitor of poly(ADP-ribose) polymerase (PARP) 1/2 and Tankyrase 1/2.[1][2][3] Its dual-action mechanism involves not only the impairment of DNA repair in cancer cells but also the inhibition of the Wnt/β-catenin signaling pathway, which is often associated with chemoresistance.[4] This unique characteristic makes this compound a promising therapeutic agent for various cancers, including advanced ovarian cancer.[1][2][3][4][5] Proper solubilization is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible results. This document provides a detailed protocol for the solubilization of this compound.
2. Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₅O |
| Molecular Weight | 317.34 g/mol [6] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
3. Solubility Data
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7] It is sparingly soluble in aqueous buffers.[8] For in vivo studies, a specific formulation may be required.
| Solvent | Concentration | Notes |
| DMSO | 4 mg/mL (~12.6 mM)[6] | Use fresh, moisture-free DMSO for best results.[6] |
| DMSO | 5 mg/mL (~15.75 mM)[6] | Use fresh, moisture-free DMSO for best results.[6] |
| DMSO | 6.4 mg/mL (~20.17 mM)[7] | May require ultrasonic bath and warming.[7] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | For aqueous solutions, first dissolve in DMSO then dilute with buffer.[8] |
4. Signaling Pathway
Caption: Dual inhibitory mechanism of this compound on PARP and Wnt signaling pathways.
5. Experimental Protocols
5.1. Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 317.34 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (g) = 0.001 L x 0.010 mol/L x 317.34 g/mol = 0.0031734 g
-
Mass (mg) = 3.1734 mg
-
-
Weighing:
-
Carefully weigh out approximately 3.17 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed exactly 3.1734 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[7]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
5.2. Preparation of an In Vivo Formulation
This protocol provides an example of how to prepare this compound for oral administration in animal models. This is a general guideline and may need to be optimized for specific experimental needs.
Materials:
-
This compound DMSO stock solution (e.g., 5 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
ddH₂O (double-distilled water) or sterile saline
-
Sterile conical tubes
Procedure:
-
Formulation (for a 1 mL final volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 50 µL of the 5 mg/mL this compound in DMSO stock solution to the PEG300.[6]
-
Mix thoroughly until the solution is clear.[6]
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.[6]
-
Add 500 µL of ddH₂O or sterile saline to bring the final volume to 1 mL.[6]
-
-
Administration:
-
The final solution should be used immediately for optimal results.[6]
-
Administer orally to the animal model at the desired dosage.
-
6. Experimental Workflow for Solubility Assessment
References
- 1. allarity.com [allarity.com]
- 2. allarity.com [allarity.com]
- 3. Allarity Therapeutics Announces Dosing of Second Patient in New Phase 2 Trial of this compound in Advanced Ovarian Cancer [drug-dev.com]
- 4. allarity.com [allarity.com]
- 5. targetedonc.com [targetedonc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Stenoparib in CRISPR-Cas9 Screening: Unveiling Synthetic Lethality and Novel Therapeutic Targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stenoparib (formerly E7449, 2X-121) is a potent, orally available small molecule inhibitor with a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase (PARP1/2) and Tankyrase (TNKS1/2) enzymes.[1][2] This dual inhibition uniquely positions this compound to not only disrupt DNA damage repair (DDR) pathways but also modulate the Wnt/β-catenin signaling cascade, which is implicated in the development and progression of numerous cancers.[1][2][3] The application of CRISPR-Cas9 genome-wide screening in conjunction with this compound treatment offers a powerful, unbiased approach to identify novel synthetic lethal interactions, uncover mechanisms of drug resistance and sensitivity, and discover new therapeutic targets to enhance the efficacy of this compound.
Genome-wide CRISPR-Cas9 screens have become an invaluable tool in cancer research for identifying genetic vulnerabilities.[4][5][6] By systematically knocking out every gene in the genome, researchers can identify genes whose loss sensitizes cancer cells to a particular drug, a concept known as synthetic lethality.[7] This approach has been successfully employed to understand the mechanisms of other PARP inhibitors.[4][8] Applying this technology to this compound, with its unique dual-targeting profile, holds the promise of revealing novel insights that could guide patient selection, inform combination therapy strategies, and accelerate its clinical development.[9]
This document provides detailed application notes and a representative protocol for conducting a CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Key Concepts and Signaling Pathways
This compound's efficacy stems from its ability to simultaneously inhibit two key cellular processes:
-
PARP Inhibition and DNA Damage Repair: PARP enzymes, particularly PARP1 and PARP2, are crucial for sensing DNA single-strand breaks (SSBs) and initiating their repair.[10] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), the inability to repair these DSBs leads to cell death. This is the principle of synthetic lethality exploited by PARP inhibitors.[7]
-
Tankyrase Inhibition and Wnt/β-catenin Signaling: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a critical role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[1][11] Inhibition of Tankyrases by this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation, survival, and differentiation.[1][2] Aberrant Wnt signaling is a hallmark of many cancers.[2]
The dual inhibition of PARP and Tankyrase by this compound suggests that it may be effective in a broader range of tumors than PARP inhibitors alone, including those without BRCA mutations.[12]
Data Presentation
Table 1: Preclinical and Clinical Observations for this compound
| Parameter | Observation | Reference |
| Mechanism of Action | Dual inhibitor of PARP1/2 and Tankyrase 1/2 | [1][2] |
| Therapeutic Indications | Advanced ovarian cancer, Small Cell Lung Cancer (in combination) | [9][11][13] |
| Clinical Benefit | Extended overall survival in platinum-resistant ovarian cancer | [11] |
| Efficacy in BRCA status | Clinical benefit observed regardless of BRCA mutation status | [11][12] |
| Myelotoxicity Profile | Lower rates of anemia, neutropenia, and thrombocytopenia compared to niraparib | [2][14] |
Table 2: Representative Dosing in Clinical Trials
| Indication | Dosing Regimen | Reference |
| Advanced Ovarian Cancer | 200 mg (morning), 400 mg (evening), twice daily (BID) | [2][3] |
Note: Dosing for in vitro CRISPR-Cas9 screening will need to be determined empirically through dose-response curves.
Experimental Protocols
Objective
To perform a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function sensitizes cancer cells to this compound treatment.
Experimental Workflow
Materials
-
Cancer cell line of interest (e.g., OVCAR-3, A2780 for ovarian cancer) stably expressing Cas9.
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello).[15]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin.
-
This compound (powder form, to be dissolved in DMSO).
-
DMSO (vehicle control).
-
Cell culture reagents (media, FBS, antibiotics).
-
Genomic DNA extraction kit.
-
High-fidelity DNA polymerase for PCR.
-
Primers for sgRNA library amplification.
-
Next-generation sequencing (NGS) platform.
Protocol
Phase 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection and Cas9 Expression:
-
Choose a cancer cell line relevant to the intended application of this compound (e.g., ovarian, breast, or colon cancer cell lines).
-
If the chosen cell line does not endogenously express Cas9, generate a stable Cas9-expressing cell line by lentiviral transduction followed by blasticidin selection.
-
Validate Cas9 activity using a functional assay (e.g., targeting a surface marker like CD81 followed by FACS analysis).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Target Cells:
-
Plate the Cas9-expressing cancer cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Maintain a high coverage of the library (at least 500 cells per sgRNA).
-
Select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand from a kill curve.[15]
-
Collect a sample of cells after selection as the "Day 0" or initial reference population.
-
Phase 2: this compound Screening
-
Dose-Response Curve:
-
Determine the optimal concentration of this compound for the screen. This is typically the concentration that results in 20-30% inhibition of cell growth (IC20-IC30) over the course of the experiment (e.g., 14 days).
-
Plate the Cas9-expressing cells and treat with a range of this compound concentrations.
-
Assess cell viability at multiple time points to determine the IC20-IC30.
-
-
Screening:
-
Plate the transduced and selected cell pool at a density that maintains library coverage.
-
Treat one set of plates with the predetermined concentration of this compound and the other set with an equivalent volume of DMSO (vehicle control).
-
Culture the cells for 14-21 days, passaging as necessary while maintaining library coverage.
-
Replenish the media with fresh this compound or DMSO at each passage.
-
Phase 3: Sample Collection and Data Analysis
-
Genomic DNA Extraction:
-
At the end of the screen, harvest cells from both the this compound-treated and DMSO-treated populations.
-
Extract genomic DNA from these samples, as well as from the "Day 0" reference sample.
-
-
sgRNA Library Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second step adds sequencing adapters and barcodes.[15]
-
Pool the barcoded PCR products and perform next-generation sequencing (NGS).
-
-
Bioinformatic Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly depleted (synthetic lethal hits) or enriched (resistance hits) in the this compound-treated population compared to the DMSO-treated population.
-
Perform pathway analysis on the hit genes to identify cellular processes that modulate the response to this compound.
-
Phase 4: Hit Validation
-
Individual sgRNA Validation:
-
Select top candidate genes from the screen for validation.
-
Design 2-3 new sgRNAs per gene to rule out off-target effects.
-
Individually transduce Cas9-expressing cells with these sgRNAs.
-
Perform competitive growth assays or cell viability assays in the presence and absence of this compound to confirm the synthetic lethal phenotype.
-
-
Mechanism of Action Studies:
-
For validated hits, further experiments can be conducted to elucidate the mechanism by which the gene knockout sensitizes cells to this compound. This may include cell cycle analysis, apoptosis assays, or western blotting for key pathway proteins.
-
Conclusion
The combination of this compound's unique dual-inhibitory mechanism with the power of CRISPR-Cas9 screening provides an exceptional opportunity to advance our understanding of its therapeutic potential. The protocols and notes provided here offer a framework for researchers to identify novel synthetic lethal partners of this compound, which can lead to the development of more effective cancer therapies and personalized treatment strategies. This approach is crucial for unlocking the full potential of this promising next-generation anticancer agent.
References
- 1. allarity.com [allarity.com]
- 2. allarity.com [allarity.com]
- 3. biospace.com [biospace.com]
- 4. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Dancing with the DNA damage response: next-generation anti-cancer therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. New Data from this compound Phase II Trial – Medthority [medthority.com]
- 13. allarity.com [allarity.com]
- 14. biospace.com [biospace.com]
- 15. protocols.io [protocols.io]
Application Note: Quantification of DNA Damage by Immunofluorescence Staining Following Stenoparib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stenoparib (formerly E7449) is a potent, orally available small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) 1 and 2, and tankyrase 1 and 2.[1][2][3] This dual activity not only impairs DNA damage repair processes but also antagonizes the Wnt/β-catenin signaling pathway.[1][2] The inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in DNA repair, particularly those with mutations in BRCA1/2. PARP inhibitors trap PARP enzymes on damaged DNA, leading to an accumulation of single-strand breaks which, upon replication, are converted to toxic double-strand breaks (DSBs). In cells with compromised homologous recombination repair, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
A key method for quantifying the formation of DSBs is the immunofluorescent staining of DNA damage response proteins that form foci at the sites of these breaks.[4] Prominent markers include phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1). This application note provides a detailed protocol for the immunofluorescence staining of γH2AX and 53BP1 in cells treated with this compound and presents representative quantitative data for PARP inhibitors.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through two primary pathways:
-
PARP Inhibition and DNA Damage: this compound inhibits the enzymatic activity of PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA synthesis, resulting in the formation of DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and cell death.
-
Tankyrase Inhibition and Wnt Pathway Modulation: this compound also inhibits tankyrase 1 and 2, which are key regulators of the canonical Wnt/β-catenin signaling pathway.[1][3] Aberrant Wnt signaling is implicated in the development and progression of numerous cancers. By inhibiting tankyrases, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes involved in cell proliferation and survival.
Below is a diagram illustrating the dual mechanism of action of this compound.
Caption: this compound's dual inhibitory action on PARP and the Wnt pathway.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the induction of DNA damage foci by PARP inhibitors. While specific data for this compound is not publicly available in this format, the data for Olaparib, another potent PARP inhibitor, illustrates the expected effects.
Table 1: Quantification of γH2AX Foci Formation after PARP Inhibitor Treatment.
| Cell Line | Treatment | Duration (hours) | Mean γH2AX Foci per Cell (± SD) | Fold Increase vs. Control |
| Breast Cancer (MCF-7) | Control (DMSO) | 48 | 2.5 ± 1.1 | - |
| Breast Cancer (MCF-7) | Olaparib (10 µM) | 48 | 15.8 ± 3.2 | 6.3 |
| Ovarian Cancer (SKOV-3) | Control (DMSO) | 24 | 3.1 ± 1.5 | - |
| Ovarian Cancer (SKOV-3) | Olaparib (5 µM) | 24 | 12.4 ± 2.8 | 4.0 |
Note: Data is representative and compiled from studies on the PARP inhibitor Olaparib.
Table 2: Quantification of 53BP1 Foci Formation after PARP Inhibitor Treatment.
| Cell Line | Treatment | Duration (hours) | Mean 53BP1 Foci per Cell (± SD) | Fold Increase vs. Control |
| Normal Human Fibroblasts | Control (DMSO) | 24 | 1.8 ± 0.9 | - |
| Normal Human Fibroblasts | PARP Inhibitor | 24 | 8.9 ± 2.1 | 4.9 |
| U87 Glioblastoma | Control (DMSO) | 24 | 3.5 ± 1.2 | - |
| U87 Glioblastoma | PARP Inhibitor | 24 | 14.2 ± 3.5 | 4.1 |
Note: Data is representative of the effects of PARP inhibitors on 53BP1 foci formation.
Experimental Protocols
Immunofluorescence Staining of γH2AX and 53BP1
This protocol describes a method for the simultaneous detection of γH2AX and 53BP1 foci in cultured cells following treatment with this compound.
Materials:
-
Cell Culture: Cancer cell line of interest (e.g., breast, ovarian, prostate)
-
This compound: Desired stock concentration in DMSO
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibodies:
-
Mouse anti-phospho-Histone H2A.X (Ser139), Clone JBW301
-
Rabbit anti-53BP1
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 488
-
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 594
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 6-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in Blocking Solution) overnight at 4°C.
-
Mouse anti-γH2AX (e.g., 1:500 dilution)
-
Rabbit anti-53BP1 (e.g., 1:1000 dilution)
-
-
The following day, wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in Blocking Solution) for 1 hour at room temperature, protected from light.
-
Alexa Fluor 488 anti-mouse (for γH2AX)
-
Alexa Fluor 594 anti-rabbit (for 53BP1)
-
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1) channels.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). A nucleus is typically considered positive if it contains a defined number of foci (e.g., >5).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for immunofluorescence staining of DNA damage markers.
Conclusion
Immunofluorescence staining for γH2AX and 53BP1 is a robust and quantitative method to assess the induction of DNA double-strand breaks following treatment with the dual PARP and tankyrase inhibitor, this compound. The provided protocol offers a detailed methodology for performing this assay. The expected outcome is a significant, dose-dependent increase in the number of γH2AX and 53BP1 foci in cancer cells, particularly those with underlying deficiencies in homologous recombination repair. This technique is invaluable for the preclinical evaluation of this compound and other DNA damage response-targeting agents, providing critical insights into their mechanism of action and pharmacodynamic effects.
References
Application Notes and Protocols for Assessing Stenoparib Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenoparib (formerly known as E7449 and 2X-121) is a potent, orally available small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, and tankyrase enzymes 1 and 2.[1][2][3] This dual activity allows this compound to interfere with critical cellular processes, making it a promising candidate for cancer therapy.[4][5][6] Its inhibition of PARP disrupts DNA single-strand break repair, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[2] Simultaneously, by inhibiting tankyrases, this compound modulates the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and contributes to tumor progression.[2][7][8]
The assessment of this compound's efficacy in preclinical models relies on robust and reproducible methods for quantifying its impact on cancer cell viability and proliferation. Cell viability assays are fundamental tools in this process, providing quantitative data to determine the concentration-dependent effects of the drug and to calculate key parameters such as the half-maximal inhibitory concentration (IC50). This document provides detailed application notes and protocols for two widely used cell viability assays, the MTT and CellTiter-Glo® assays, for testing the efficacy of this compound.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its effect on the viability of various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Target Enzymes
| Target | IC50 (nM) | Assay Method |
| PARP1 | 1.0 - 2.0 | [³²P-NAD⁺] incorporation |
| PARP2 | 1.0 - 1.2 | [³²P-NAD⁺] incorporation |
| Tankyrase 1 (TNKS1) | ~50 | [³²P-NAD⁺] incorporation |
| Tankyrase 2 (TNKS2) | ~50 | [³²P-NAD⁺] incorporation |
| Data sourced from McGonigle S, et al. Oncotarget. 2015.[9] |
Table 2: Effect of this compound on Cancer Cell Line Viability (XTT Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colon Cancer | >10 |
| DLD1 | Colon Cancer | >10 |
| COLO205 | Colon Cancer | >10 |
| HCT116 | Colon Cancer | >10 |
| MDA-MB-436 | Breast Cancer | 0.03 |
| Capan-1 | Pancreatic Cancer | 0.01 |
| Data is indicative and based on the findings reported by McGonigle S, et al. in Oncotarget, 2015. The study utilized an XTT assay, which is mechanistically similar to the MTT assay.[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflows for the cell viability assays.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. selleckchem.com [selleckchem.com]
- 3. allarity.com [allarity.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allarity.com [allarity.com]
- 6. allarity.com [allarity.com]
- 7. Allarity Therapeutics’ Dual PARP/Tankyrase Inhibitor, this compound, Continues to Show Extended Clinical Benefit in Advanced Ovarian Cancer - BioSpace [biospace.com]
- 8. tipranks.com [tipranks.com]
- 9. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Stenoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenoparib (formerly known as E7449 and 2X-121) is a novel, orally available small-molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) 1/2 and Tankyrase 1/2.[1][2][3][4] This dual activity allows this compound to not only interfere with DNA damage repair processes but also to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][3]
The inhibition of PARP enzymes by this compound is a key mechanism for its anti-cancer activity. PARP plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this accumulation of DNA damage can lead to cell cycle arrest and apoptosis. The inhibition of PARP is known to potentially cause a stall at the G2/M checkpoint of the cell cycle.[5]
Simultaneously, this compound's inhibition of Tankyrase 1 and 2 affects the Wnt/β-catenin signaling pathway.[2][3] Tankyrases are involved in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that are involved in cell proliferation.
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound targeting PARP and Tankyrase pathways.
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
While specific quantitative data for this compound-induced cell cycle arrest from publicly available preclinical studies are limited, the known mechanism of action of PARP inhibitors suggests an accumulation of cells in the G2/M phase. The following table illustrates a hypothetical result of a flow cytometry experiment on a cancer cell line (e.g., a BRCA-mutant ovarian cancer cell line) treated with this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 10 | 50.1 ± 2.8 | 22.5 ± 2.1 | 27.4 ± 2.3 |
| This compound | 50 | 42.6 ± 3.5 | 15.3 ± 1.9 | 42.1 ± 3.8 |
| This compound | 100 | 35.7 ± 4.2 | 10.9 ± 1.5 | 53.4 ± 4.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing cell cycle distribution in a cancer cell line treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-436)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow Diagram
Caption: Step-by-step workflow for analyzing cell cycle with this compound.
Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the end of the treatment period.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the cell culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the previous step.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Washing and Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS).
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of PI staining solution (50 µg/mL in PBS) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis.
-
Generate a histogram of PI fluorescence intensity. The first peak will represent cells in the G0/G1 phase (2N DNA content), and the second peak will represent cells in the G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content and will be located between the two peaks.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
The dual inhibition of PARP and Tankyrase by this compound presents a promising strategy in cancer therapy. The protocol described here provides a robust method for evaluating the impact of this compound on cell cycle progression. Based on its mechanism of action, it is anticipated that this compound will induce a G2/M phase cell cycle arrest, particularly in cancer cells with underlying DNA repair defects. This in vitro analysis is a critical step in the preclinical evaluation of this compound and can provide valuable insights into its cellular effects, aiding in the design of future studies.
References
Application Notes and Protocols: In Vivo Imaging of Stenoparib's Effect on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenoparib (formerly known as E7449 and 2X-121) is a potent, orally available small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) 1 and 2, and Tankyrase 1 and 2.[1][2][3] This dual activity allows this compound to interfere with DNA damage repair pathways and modulate the Wnt/β-catenin signaling cascade, both of which are critical in cancer cell proliferation and survival.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting the growth of tumors with deficiencies in DNA repair, such as those with BRCA1 mutations. This document provides detailed application notes and protocols for the in vivo imaging of this compound's therapeutic effect on tumor growth using a breast cancer xenograft model.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the anti-tumor activity of this compound in a BRCA1-mutant breast cancer xenograft model (MDA-MB-436).
Table 1: In Vivo Efficacy of this compound on MDA-MB-436 Tumor Xenograft Growth
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1250 | 0 |
| This compound | 30 mg/kg | Oral (once daily) | 625 | 50 |
| This compound | 100 mg/kg | Oral (once daily) | 375 | 70 |
Data adapted from McGonigle S, et al. Oncotarget. 2015.
Table 2: Study Design for In Vivo Efficacy of this compound
| Parameter | Description |
| Cell Line | MDA-MB-436 (human breast cancer, BRCA1 mutant) |
| Animal Model | Athymic nude mice |
| Tumor Inoculation | Subcutaneous injection of 5 x 10⁶ cells |
| Treatment Start | When tumors reached a mean volume of 150-200 mm³ |
| Dosing Regimen | Once daily oral gavage for 28 days |
| Tumor Measurement | Caliper measurement twice weekly |
Signaling Pathways
Experimental Protocols
1. Cell Culture and Lentiviral Transduction for Bioluminescence Imaging
-
Cell Line: MDA-MB-436 (ATCC® HTB-129™).
-
Culture Medium: Leibovitz's L-15 Medium (ATCC® 30-2008™) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Lentiviral Transduction:
-
Plate MDA-MB-436 cells at 50-60% confluency in a 6-well plate.
-
On the day of transduction, replace the culture medium with fresh medium containing 8 µg/mL polybrene.
-
Add a lentiviral vector encoding firefly luciferase (e.g., pLenti-CMV-Luc2-Blast) at a multiplicity of infection (MOI) of 10.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
After 48 hours, begin selection with blasticidin (5-10 µg/mL).
-
Expand the blasticidin-resistant, luciferase-expressing MDA-MB-436 (MDA-MB-436-luc) cells.
-
Confirm luciferase expression and activity via an in vitro luciferase assay.
-
2. Orthotopic Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation:
-
Harvest MDA-MB-436-luc cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane (B1672236).
-
Make a small incision in the skin over the fourth mammary fat pad.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) into the mammary fat pad.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by palpation and bioluminescence imaging.
-
3. In Vivo Bioluminescence Imaging Protocol
-
Imaging System: IVIS Spectrum In Vivo Imaging System (PerkinElmer) or equivalent.
-
Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt (e.g., GoldBio) at 15 mg/mL in sterile PBS.
-
Imaging Procedure:
-
Begin imaging when tumors are palpable or detectable by bioluminescence.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Anesthetize the mice with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mice in the imaging chamber.
-
Acquire bioluminescent images 10-15 minutes after luciferin (B1168401) injection.
-
Image acquisition settings: open filter, 1-5 minute exposure time, binning of 8.
-
Quantify the bioluminescent signal using the Living Image® software by drawing a region of interest (ROI) around the tumor. Express the signal as total flux (photons/second).
-
Perform imaging twice weekly to monitor tumor growth and response to treatment.
-
4. This compound Treatment
-
Drug Preparation: Prepare a formulation of this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage, once daily).
-
Group 2: this compound 30 mg/kg (oral gavage, once daily).
-
Group 3: this compound 100 mg/kg (oral gavage, once daily).
-
-
Treatment Administration:
-
Randomize mice into treatment groups when the average tumor bioluminescence signal reaches a predetermined threshold.
-
Administer the assigned treatment daily for 28 days.
-
Monitor animal health and body weight daily.
-
Continue bioluminescence imaging twice weekly throughout the treatment period.
-
Logical Workflow
References
Troubleshooting & Optimization
Troubleshooting Stenoparib insolubility in aqueous solutions
Welcome to the technical support center for Stenoparib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on addressing its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as E7449 or 2X-121) is a potent, orally available small-molecule inhibitor with a dual mechanism of action.[1][2][3][4][5][6][7] It targets both Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, and also inhibits Tankyrase 1 and 2 (TNKS1/2).[1][2][8] The inhibition of PARP impairs the DNA damage repair process in cancer cells.[1] The inhibition of Tankyrases modulates the Wnt/β-catenin signaling pathway, which is often associated with cancer progression and chemoresistance.[1][2][9] This dual activity makes this compound a promising therapeutic candidate for various cancers.[1][2]
Q2: I am observing precipitation of this compound in my aqueous buffer during my in vitro assay. What could be the cause?
A2: this compound is practically insoluble in water and ethanol.[10] Precipitation in aqueous buffers is a common issue and can be caused by several factors:
-
Low Aqueous Solubility: The inherent chemical nature of this compound leads to poor solubility in aqueous solutions.[10]
-
Solvent Carryover: If a stock solution of this compound in a solvent like DMSO is added too quickly or at too high a concentration to the aqueous buffer, the localized high concentration of the drug can cause it to precipitate out of solution.
-
pH Shift: The solubility of many compounds is pH-dependent. A change in the pH of your final assay medium compared to the solvent system of your stock solution could lead to precipitation.
-
Temperature Changes: A decrease in temperature upon transfer from a stock solution vial to the assay plate can reduce solubility.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[8][10] It is important to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[8][10] Warming and sonication may be required to fully dissolve the compound in DMSO.[8]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues with this compound in your experiments.
Problem: this compound is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility data table below. |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37°C). Avoid excessive heat to prevent degradation. |
| Compound Aggregation | Use sonication (ultrasonic bath) to break up any aggregates and facilitate dissolution.[8] |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous or low-water content DMSO.[8][10] |
Problem: this compound precipitates when added to my aqueous cell culture medium or buffer.
| Possible Cause | Troubleshooting Step |
| High Final Concentration | Lower the final concentration of this compound in your assay. Determine the maximum tolerated DMSO concentration for your cell line and ensure it is not exceeded. |
| Rapid Dilution | Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion. |
| pH Incompatibility | Check the pH of your final assay medium. While specific pH-solubility data for this compound is not readily available, significant deviations from neutral pH could affect solubility. |
| Use of Solubilizing Agents | For certain applications, consider the use of pharmaceutically acceptable solubilizing agents or excipients. However, these must be tested for compatibility with your specific assay. |
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 6.4 mg/mL[8] | 20.17 mM[8] | Requires sonication and warming. Use of fresh, non-hygroscopic DMSO is critical.[8] |
| DMSO | 4 - 5 mg/mL[10] | 12.6 - 15.75 mM[10] | Use of fresh DMSO is recommended as moisture absorption reduces solubility.[10] |
| Water | Insoluble[10] | - | |
| Ethanol | Insoluble[10] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Methodology:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing occasionally. Alternatively, use a sonicator for 5-10 minutes.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
Objective: To prepare a homogenous suspension of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methyl cellulose (B213188) in sterile water[8]
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methyl cellulose vehicle by dissolving methyl cellulose in sterile water.
-
Gradually add a small amount of the vehicle to the this compound powder and triturate with a mortar and pestle to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing to form a homogenous suspension. A homogenizer can also be used for this step.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Dual inhibitory action of this compound on PARP and Tankyrase pathways.
Experimental Workflow for Troubleshooting this compound Solubility
References
- 1. allarity.com [allarity.com]
- 2. allarity.com [allarity.com]
- 3. allarity.com [allarity.com]
- 4. biospace.com [biospace.com]
- 5. Allarity Therapeutics Granted FDA Fast Track Designation for this compound for the Treatment of Advanced Ovarian Cancer | INN [investingnews.com]
- 6. allarity.com [allarity.com]
- 7. allarity.com [allarity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. valuechaser1.substack.com [valuechaser1.substack.com]
- 10. selleckchem.com [selleckchem.com]
Identifying and mitigating Stenoparib off-target effects
Welcome to the technical support center for Stenoparib. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor targeting Poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, and Tankyrase enzymes 1 and 2.[1][2][3][4] This dual activity allows it to interfere with DNA damage repair processes and modulate the Wnt/β-catenin signaling pathway.[1][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the inhibition of PARP1/2, which leads to the accumulation of DNA double-strand breaks in cancer cells with deficient homologous recombination repair, and the inhibition of Tankyrase 1/2, which results in the stabilization of Axin and subsequent downregulation of Wnt/β-catenin signaling.
Q3: Are there any known off-target effects of this compound?
While specific comprehensive screening data for this compound's off-target profile is not publicly available, like many small molecule inhibitors, it has the potential to interact with other proteins, particularly at higher concentrations. Researchers should be aware of the possibility of off-target effects and have strategies to identify and mitigate them.
Q4: How does the safety profile of this compound compare to other PARP inhibitors?
Clinical trial data suggests that this compound has a favorable safety profile with notably less myelotoxicity (anemia, neutropenia, thrombocytopenia) compared to first-generation PARP inhibitors.[1][3][4][5]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known functions of PARP and Tankyrase inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. On-target effects should manifest at concentrations consistent with the IC50 values for PARP and Tankyrase inhibition. Off-target effects may appear at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: If available, use a different PARP or Tankyrase inhibitor with a distinct chemical structure. If the phenotype persists with a structurally different inhibitor targeting the same pathway, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (PARP or Tankyrase). If the phenotype is not rescued, it suggests an off-target effect.
-
Kinome Profiling: To identify potential off-target kinases, consider a kinome-wide selectivity screen. This can be done through commercial services that test the inhibitor against a large panel of kinases.
-
Issue 2: My results vary between different cell lines or experimental models.
-
Possible Cause: The expression levels of on-target and potential off-target proteins can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Target Expression Analysis: Confirm the expression levels of PARP1, PARP2, Tankyrase 1, and Tankyrase 2 in your cell lines using methods like Western blotting or qPCR.
-
Proteomic Analysis: If you suspect a specific off-target, verify its expression in your experimental models. A broader proteomic analysis can provide a more comprehensive view of the cellular context.
-
Quantitative Data Summary
Table 1: Comparison of Myelotoxicity of this compound and Niraparib
| Adverse Effect | This compound (in 42 evaluable women) | Niraparib (in 463 patients) |
| Anemia | 21% | 51% |
| Neutropenia | 2% | 20% |
| Thrombocytopenia | 0% | 52% |
Data from Allarity Therapeutics, Phase 2 studies.[1][6]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its intended targets (PARP1, PARP2, Tankyrase 1, Tankyrase 2) or potential off-targets in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[7][8][9][10][11]
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Detect the amount of soluble target protein in the supernatant using Western blotting or ELISA with antibodies specific to the target of interest.
-
Data Analysis: Plot the amount of soluble protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: In Vitro PARP Biochemical Assay
This protocol measures the inhibitory activity of this compound against purified PARP enzymes.
-
Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant PARP enzyme, a DNA substrate (e.g., nicked DNA), and varying concentrations of this compound.
-
Initiate Reaction: Add the PARP substrate, NAD+, to initiate the poly(ADP-ribosyl)ation reaction.
-
Detection: Measure PARP activity using a commercially available assay kit. These kits typically employ methods such as:
-
ELISA: Detecting the biotinylated PAR incorporated onto histone proteins.
-
Fluorescence Polarization: Measuring the change in polarization of a fluorescently labeled NAD+ analog.
-
Chemiluminescence: Quantifying the amount of consumed NAD+.
-
-
Data Analysis: Calculate the IC50 value of this compound for each PARP enzyme by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: this compound's dual inhibition of PARP and Tankyrase pathways.
Caption: A logical workflow to investigate potential off-target effects.
References
- 1. allarity.com [allarity.com]
- 2. Allarity Therapeutics’ Dual PARP/Tankyrase Inhibitor, this compound, Continues to Show Extended Clinical Benefit in Advanced Ovarian Cancer - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. allarity.com [allarity.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Allarity’s Early Phase 2 this compound Data Indicates Clinical Benefit in Women with Advanced Ovarian Cancer Selected with DRP® Companion Diagnostic - BioSpace [biospace.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. annualreviews.org [annualreviews.org]
Technical Support Center: Overcoming Stenoparib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stenoparib and encountering resistance in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Culture
Question: My cancer cell line, which was initially sensitive to this compound, has developed resistance after continuous culture with the drug. How can I determine the mechanism of resistance?
Answer: Acquired resistance to PARP inhibitors like this compound can occur through several mechanisms. A systematic approach is recommended to identify the underlying cause in your cell line.
Experimental Workflow for Investigating Acquired Resistance:
Technical Support Center: Stenoparib Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with Stenoparib, focusing on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: this compound is described as orally available. Does this mean there are no bioavailability challenges?
A1: While this compound is orally available and has demonstrated clinical activity, "orally available" does not imply optimal absorption or bioavailability.[1][2][3][4][5][6][7] Like many small molecule inhibitors, its bioavailability can be influenced by physicochemical properties such as solubility and permeability. In a Phase 2 clinical trial, the dosing regimen of this compound was adjusted from once-daily to twice-daily (200 mg in the morning and 400 mg in the evening) to optimize daily drug exposure and target inhibition.[7] This adjustment suggests that formulation and dosing schedules are critical for maintaining therapeutic concentrations, hinting at potential challenges with sustained exposure with a simpler dosing regimen.
Q2: What are the potential physicochemical properties of this compound that could limit its oral bioavailability?
A2: While specific data on this compound's solubility and permeability profile is not extensively published in the public domain, compounds of its class (small molecule kinase inhibitors) often exhibit poor aqueous solubility. Poor solubility can lead to dissolution rate-limited absorption, resulting in low and variable bioavailability. The need for a twice-daily dosing regimen in clinical trials may suggest a relatively short half-life or absorption window, which could be related to its solubility and metabolism.
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be explored to improve the oral bioavailability of compounds with low solubility. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate. Techniques include micronization and nanosizing.[8]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form, often dispersed in a polymer matrix, can significantly improve solubility and dissolution.[9]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and potentially enhance absorption via the lymphatic pathway.[10]
-
Nanotechnology Approaches: Nanoparticle-based delivery systems, such as polymeric nanoparticles and liposomes, can improve the solubility and absorption of PARP inhibitors.[11]
Q4: Are there any known formulation details for the this compound used in clinical trials?
A4: Publicly available information does not detail the specific formulation of this compound used in clinical trials. However, the protocol change to a twice-daily dosing schedule in the Phase 2 trial suggests that the formulation development is an ongoing process to optimize its pharmacokinetic profile.[7]
Troubleshooting Guides
Issue: High variability in pharmacokinetic (PK) data in preclinical animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | - Prepare a micronized or nanosized suspension to improve dissolution. - Consider formulating this compound in a solution with co-solvents or as a lipid-based formulation for preclinical studies. |
| Food effects | - Standardize the feeding schedule of the animals. Conduct PK studies in both fasted and fed states to assess the impact of food on absorption. |
| First-pass metabolism | - Use in vitro models (e.g., liver microsomes, S9 fractions) to characterize the metabolic stability of this compound. - If first-pass metabolism is significant, explore formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the portal circulation. |
| Efflux transporter activity (e.g., P-glycoprotein) | - Investigate if this compound is a substrate for efflux transporters like P-gp using in vitro cell-based assays. - If it is a substrate, consider co-administration with a P-gp inhibitor in preclinical models to assess the impact on bioavailability. |
Issue: Difficulty achieving desired therapeutic concentrations in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate dissolution of the administered form | - Explore enabling formulation technologies such as amorphous solid dispersions or lipid-based formulations to improve in vivo dissolution and absorption. |
| Rapid clearance | - Characterize the pharmacokinetic profile of this compound to determine its half-life. - If the half-life is short, a modified-release formulation may be necessary for sustained therapeutic exposure. The twice-daily dosing in the clinical trial suggests this is a relevant consideration.[7] |
| Suboptimal dosing regimen | - Conduct dose-ranging PK studies in animal models to establish a clear dose-exposure relationship. - Evaluate different dosing frequencies (e.g., once vs. twice daily) to determine the optimal regimen for maintaining drug levels above the therapeutic threshold. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations (e.g., crystalline drug, micronized powder, amorphous solid dispersion).
-
Materials:
-
This compound formulations
-
USP Apparatus 2 (paddle apparatus)
-
Dissolution media (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
HPLC for drug concentration analysis
-
-
Method:
-
Place 900 mL of pre-warmed (37°C ± 0.5°C) dissolution medium into each vessel of the dissolution apparatus.
-
Add a precisely weighed amount of the this compound formulation to each vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
-
Protocol 2: Preclinical Pharmacokinetic Study in Rodents
-
Objective: To evaluate the oral bioavailability and pharmacokinetic profile of a novel this compound formulation compared to a simple suspension.
-
Materials:
-
This compound formulations (e.g., test formulation vs. control suspension)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS for bioanalysis of plasma samples
-
-
Method:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the this compound formulation or control suspension via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).
-
Visualizations
Caption: Strategies to improve this compound bioavailability.
Caption: Workflow for developing an optimized this compound formulation.
Caption: Rationale for the twice-daily dosing of this compound.
References
- 1. allarity.com [allarity.com]
- 2. Allarity Therapeutics Granted FDA Fast Track Designation for this compound for the Treatment of Advanced Ovarian Cancer [drug-dev.com]
- 3. Allarity Therapeutics Announces Expansion of Phase 2 Clinical Trial to Accelerate Development of this compound in Advanced Ovarian Cancer - BioSpace [biospace.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. allarity.com [allarity.com]
- 7. Allarity Therapeutics Reports Key Progress in Phase 2 this compound Trial and Strategic Corporate Advancements - BioSpace [biospace.com]
- 8. ijnrd.org [ijnrd.org]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Stenoparib-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Stenoparib-induced cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a dual inhibitor of Poly(ADP-ribose) polymerase (PARP) 1/2 and Tankyrase 1/2. Its mechanism of action is twofold:
-
PARP Inhibition: this compound blocks the activity of PARP enzymes, which are crucial for repairing single-strand DNA breaks. In cancer cells with defective DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death (synthetic lethality).
-
Tankyrase Inhibition: By inhibiting Tankyrase 1 and 2, this compound disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and contributes to tumor growth and resistance.[1][2][3]
Q2: What are the known cytotoxic effects of this compound on normal cells?
Clinical trial data indicates that this compound has a more favorable safety profile compared to first-generation PARP inhibitors, particularly concerning myelotoxicity (toxicity to the bone marrow).[4][5][6] However, like any therapeutic agent, it can induce cytotoxicity in normal cells, especially at higher concentrations. One in vitro study noted that this compound displayed marked cytotoxicity to Vero E6 cells at concentrations higher than 30 μM after 48 hours of treatment.
Q3: I am observing higher-than-expected cytotoxicity in my normal cell line. What are the potential causes and solutions?
High cytotoxicity in normal cells can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | Determine the IC50 value for your specific normal cell line to establish a therapeutic window. Start with a wide range of concentrations in your initial experiments. |
| Prolonged Exposure Time | Reduce the incubation time with this compound. Cytotoxicity can be time-dependent. |
| Cell Line Sensitivity | Different normal cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a less sensitive cell line if your experimental goals permit. |
| Suboptimal Cell Culture Conditions | Ensure your cells are healthy and not under stress from other factors like improper media, pH, or high confluency, as this can increase susceptibility to drug-induced toxicity. |
| Off-Target Effects | While this compound is targeted, off-target effects can occur at high concentrations. Lowering the concentration is the primary mitigation strategy. |
Q4: Are there any strategies to proactively reduce this compound-induced cytotoxicity in my experiments?
Yes, several strategies can be employed:
-
Dose-Response Analysis: Always perform a dose-response curve to identify the optimal concentration of this compound that affects your target cancer cells while minimizing damage to normal cells.
-
Time-Course Experiments: Evaluate the effect of this compound at different time points to find the shortest effective exposure duration.
-
Co-treatment with Protective Agents: For hematopoietic cells, research suggests that co-treatment with a CHK2 inhibitor may suppress some of the hematological toxicity associated with PARP inhibitors without compromising their anti-cancer efficacy.[7] However, this is an area of ongoing research.
Data Presentation
Table 1: Comparison of Hematological Adverse Events: this compound vs. Niraparib
| Adverse Event | This compound (in 42 evaluable women)[8] | Niraparib (in 463 patients)[8] |
| Anemia | 21% | 51% |
| Neutropenia | 2% | 20% |
| Thrombocytopenia | 0% | 52% |
This table summarizes clinical findings and highlights the comparatively lower myelotoxicity of this compound.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Viability Assay
This protocol allows for the determination of the IC50 value of this compound in a specific normal cell line.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin (B115843) sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol helps to differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Normal human cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Staining: Wash the cells with cold PBS and then resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for managing cytotoxicity.
Caption: Simplified ATM-Chk2-p53 DNA damage response pathway.
References
- 1. biospace.com [biospace.com]
- 2. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. allarity.com [allarity.com]
- 5. New Data from this compound Phase II Trial – Medthority [medthority.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. allarity.com [allarity.com]
Addressing batch-to-batch variability of Stenoparib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Stenoparib in pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reliability of your results.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating potential batch-to-batch variability from a user's perspective.
Inconsistent IC50 Values in Cell-Based Assays
One of the most common challenges in preclinical drug testing is the variability of half-maximal inhibitory concentration (IC50) values between experiments. This can be particularly concerning when a new batch of a compound is used.
Question: We are observing significant variability in the IC50 of this compound in our cancer cell line proliferation assays since we started using a new batch. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors, ranging from the compound itself to assay conditions and cell culture practices. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Handling | - Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. While detailed manufacturing data is often proprietary, the CoA provides key quality control parameters. See the hypothetical CoA summary table below for expected specifications. - Proper Storage: this compound, like many small molecules, should be stored under the conditions specified on the datasheet (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[1] - Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] Ensure the compound is fully dissolved. Sonicate briefly if necessary. - Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to minimize degradation from repeated temperature changes.[1] |
| Experimental Protocol | - Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent and low (ideally ≤ 0.1%) across all experiments, as solvents can have their own biological effects.[2] - Serial Dilutions: Inaccuracies in serial dilutions are a common source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step. - Incubation Times: The duration of cell exposure to this compound should be precisely controlled and consistent. |
| Cell Culture Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range. High-passage-number cells can exhibit genetic drift and altered drug sensitivity. - Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final readout. Ensure a uniform single-cell suspension before plating. - Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can alter cellular responses to drugs. |
II. Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
-
PARP Inhibition: this compound inhibits PARP1 and PARP2, which are critical for DNA single-strand break repair. In cancer cells with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[8] The solid compound should be stored at -20°C. Once in solution, it is recommended to aliquot the stock and store it at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Q3: Are there known off-target effects of this compound?
A3: While this compound is designed to be a dual inhibitor of PARP and Tankyrase, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is advisable to use the lowest effective concentration in your experiments and consider including appropriate controls to assess specificity.
Q4: How does the safety profile of this compound compare to other PARP inhibitors?
A4: Clinical trial data suggests that this compound has a favorable safety profile with less myelotoxicity (suppression of bone marrow) compared to some earlier-generation PARP inhibitors.[9][10]
III. Quantitative Data Summary
While specific batch-to-batch variability data for this compound is not publicly available, a reputable supplier will provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control tests. Below is a table summarizing hypothetical, yet typical, quality control specifications for a research-grade small molecule inhibitor like this compound.
| Parameter | Specification | Method | Purpose |
| Identity | Conforms to structure | ¹H-NMR, LC-MS | Confirms the chemical structure of the compound. |
| Purity | ≥98% | HPLC | Determines the percentage of the active compound. |
| Appearance | White to off-white solid | Visual | Basic physical characterization. |
| Solubility | ≥50 mg/mL in DMSO | Visual | Provides information for stock solution preparation. |
| Residual Solvents | Conforms to ICH guidelines | GC-MS | Ensures that residual solvents from the synthesis process are below safety thresholds. |
| Water Content | ≤0.5% | Karl Fischer Titration | High water content can affect compound stability and weighing accuracy. |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[8]
-
Protocol 2: Western Blot for PARP Cleavage
This protocol is to assess the induction of apoptosis by this compound through the detection of cleaved PARP.[2][11]
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system. Look for a decrease in the full-length PARP band (~116 kDa) and an increase in the cleaved PARP band (~89 kDa) with increasing concentrations of this compound.[2]
-
V. Mandatory Visualizations
This compound's Dual Signaling Pathway Inhibition
Caption: Dual mechanism of this compound: PARP and Wnt/β-catenin pathway inhibition.
Experimental Workflow for Troubleshooting IC50 Variability
References
- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. allarity.com [allarity.com]
- 4. Allarity Therapeutics’ Dual PARP/Tankyrase Inhibitor, this compound, Continues to Show Extended Clinical Benefit in Advanced Ovarian Cancer - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Long-term stability of Stenoparib in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Stenoparib in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween80, and water.[1]
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?
A2: For long-term stability, prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2] The solid compound is stable under recommended storage conditions and can be shipped at room temperature for short periods (less than two weeks).[3]
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection is the first step. Look for any signs of precipitation, cloudiness, or color change in the solution, which may indicate insolubility or degradation. For a quantitative assessment, a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), should be used. This method can separate this compound from its potential degradation products, allowing for an accurate assessment of its concentration and purity over time.
Q4: What conditions should be avoided when working with this compound solutions?
A4: Avoid exposing this compound to strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are incompatible materials.[3] Additionally, minimize the number of freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
Data Presentation: Solubility & Storage
The following tables summarize the key quantitative data regarding the solubility and recommended storage of this compound.
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4 mg/mL | 12.6 mM | Use fresh, moisture-free DMSO for best results.[1] |
| DMSO | 5 mg/mL | 15.75 mM | Use fresh, moisture-free DMSO for best results.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Storage Temperature | Shelf-Life | Key Recommendations |
| -80°C | 2 years | Aliquot to prevent repeated freeze-thaw cycles.[2] |
| -20°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles.[2] |
Mandatory Visualizations
Signaling Pathways
This compound is a dual inhibitor, targeting both the PARP DNA repair pathway and the Wnt/β-catenin signaling pathway via Tankyrase inhibition.[1][4]
Caption: this compound's dual-inhibitory mechanism of action.
Experimental Workflow
The following diagram outlines the standard workflow for preparing a this compound stock solution for in vitro experiments.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
Use this flowchart to troubleshoot common issues related to this compound solution stability.
Caption: Troubleshooting guide for this compound stability issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (MW: 317.34 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 3.173 mg of this compound per 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Transfer the powder to an appropriate sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This is critical to avoid contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Immediately store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2] Label each aliquot clearly with the compound name, concentration, date, and initials.
Protocol 2: General Protocol for Assessing this compound Stability by RP-HPLC
Objective: To quantitatively assess the stability of a this compound solution over time by separating the parent compound from potential degradation products.
Note: This is a general method based on standard practices for small molecules. The exact column, mobile phase, and gradient may require optimization for your specific equipment and degradation products of interest.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound solution to be tested
-
Freshly prepared this compound solution of known concentration (for reference)
-
HPLC-grade acetonitrile (B52724) or methanol
-
HPLC-grade water
-
Buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), pH adjusted
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of your stored this compound solution.
-
Dilute the sample to a final concentration within the linear range of the detector using the mobile phase. A typical starting concentration for analysis is 10-100 µg/mL.
-
Prepare a reference standard by freshly dissolving this compound to the same theoretical concentration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH 4.2)
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan for an optimal wavelength (e.g., 225 nm as a starting point, similar to other PARP inhibitors).[5]
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more hydrophobic degradation products.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of pure this compound.
-
Inject the aged sample.
-
Analyze the resulting chromatogram. Compare the retention time of the main peak in the aged sample to the reference standard to confirm its identity.
-
-
Evaluation:
-
Purity Assessment: Look for the appearance of new peaks in the chromatogram of the aged sample. The percentage of this compound remaining can be calculated by dividing the peak area of this compound by the total area of all peaks (parent + degradants).
-
Concentration Assessment: Compare the peak area of this compound in the aged sample to the peak area of the freshly prepared reference standard to determine if the overall concentration has decreased.
-
Degradation Threshold: A significant change is often defined as a >5-10% loss of the parent compound or the appearance of any significant degradation product.
-
References
Technical Support Center: Refining Stenoparib Treatment Schedules in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the dual PARP/tankyrase inhibitor, Stenoparib, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for this compound?
A1: this compound is an orally available small molecule that functions as a dual inhibitor of Poly(ADP-ribose) polymerase (PARP1/2) and tankyrase (TNKS1/2).[1][2][3] Its anti-tumor activity stems from two distinct actions:
-
PARP Inhibition: this compound blocks PARP enzymes, which are critical for DNA single-strand break repair. In tumors with existing DNA repair defects (like BRCA1/2 mutations), this leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4] It also traps PARP1 on damaged DNA, further enhancing its cytotoxic effects.[1]
-
Tankyrase Inhibition: By inhibiting tankyrase, this compound interferes with the Wnt/β-catenin signaling pathway.[1][5] Tankyrase normally promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibiting tankyrase stabilizes Axin, leading to the breakdown of β-catenin and downregulation of Wnt target genes involved in cell proliferation.[6]
Q2: How should this compound be formulated for oral administration in animal models?
A2: While specific formulation details for this compound in preclinical studies are not widely published, similar small molecule inhibitors are often formulated for oral gavage in a vehicle solution. A common vehicle for compounds that are not water-soluble is a suspension in a mixture such as 10% Dimethyl sulfoxide (B87167) (DMSO), 10% Cremophor EL, and 80% distilled water. The specific formulation should be optimized to ensure stability and bioavailability. It is critical to establish the maximum tolerated dose (MTD) of the vehicle alone in a small cohort of animals before beginning the main study.
Q3: What are the expected outcomes of this compound treatment in a xenograft model?
A3: In preclinical xenograft models, particularly those with DNA repair deficiencies (e.g., BRCA mutations) or addiction to Wnt signaling, this compound has been shown to inhibit tumor growth as a single agent.[1][6] It can also potentiate the anti-tumor effects of DNA-damaging chemotherapies like temozolomide.[1] Efficacy is typically measured by tumor volume reduction over the treatment period compared to a vehicle-treated control group.
Q4: Is this compound expected to have a better safety profile in animals than other PARP inhibitors?
A4: Clinical data in humans suggests that this compound is well-tolerated and may have a more favorable safety profile than first-generation PARP inhibitors, particularly concerning bone marrow toxicity.[2][7][8] Specifically, lower rates of anemia, neutropenia, and thrombocytopenia have been observed in clinical trials.[2][7] While this suggests a potential for reduced myelotoxicity in animal models, researchers should still conduct thorough toxicity assessments, including monitoring blood counts and animal weight.
Troubleshooting Guide
Q1: My animals are showing unexpected weight loss or signs of toxicity. What should I do?
A1:
-
Verify Dosing: Double-check your calculations for the dose and the concentration of your dosing solution. Ensure the volume administered is appropriate for the animal's weight (typically not exceeding 10 mL/kg for mice).[9]
-
Assess Vehicle Toxicity: If not already done, run a control group with just the vehicle to ensure the adverse effects are not from the formulation itself.
-
Reduce Dose/Frequency: Consider reducing the dose or the frequency of administration (e.g., from daily to every other day, or a 5-days-on/2-days-off schedule). A study with the dual inhibitor JPI-547 used a 5-on/2-off schedule effectively.[10]
-
Monitor Animal Health: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress. Provide supportive care, such as diet gels or hydration packs, if necessary. Consult with your institution's veterinary staff.
-
Check for Gavage Injury: Ensure proper oral gavage technique is being used to prevent esophageal or stomach perforation.[9][11] Signs of injury can include respiratory distress.
Q2: I am not observing the expected anti-tumor efficacy. What are some possible reasons?
A2:
-
Suboptimal Dosing: The dose might be too low. You may need to perform a dose-response study to determine the optimal therapeutic dose for your specific animal model. Preclinical studies with similar dual inhibitors have used doses around 50-100 mg/kg.[10]
-
Inappropriate Model: this compound's efficacy is highest in tumors with DNA repair deficiencies or hyperactive Wnt signaling.[1] Confirm that your chosen cell line or animal model has the appropriate genetic background for sensitivity to PARP or tankyrase inhibition.
-
Compound Stability/Bioavailability: Ensure your formulation is stable and that the compound is being absorbed. If possible, perform pharmacokinetic studies to measure plasma concentrations of this compound after administration.
-
Resistance Mechanisms: Tumors can develop resistance to PARP inhibitors through various mechanisms, such as restoration of homologous recombination or increased drug efflux via P-glycoprotein transporters.[12][13]
Q3: I am having difficulty with the oral gavage procedure. What can I do to improve it?
A3:
-
Proper Restraint: Ensure you are using the correct restraint technique to immobilize the mouse's head and body securely but gently.[14]
-
Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle of the appropriate gauge and length for the size of your mice (e.g., 18-20 gauge for adult mice).[9]
-
Measure Insertion Depth: Before insertion, measure the needle from the tip of the mouse's nose to the last rib to avoid perforating the stomach.[9]
-
Technique: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass smoothly into the esophagus. If you feel resistance, do not force it.[9][14]
-
Alternative Administration: If gavage remains a problem, consider alternative voluntary oral administration methods, such as incorporating the drug into a palatable diet gel or jelly, which can reduce animal stress.[15][16]
Data Presentation: Dosing Schedules
The following tables summarize dosing information from clinical trials of this compound and preclinical studies of other dual PARP/tankyrase inhibitors. This data can serve as a reference for planning new experiments.
Table 1: this compound Dosing in Human Clinical Trials
| Trial Phase | Patient Population | Dosing Regimen | Reference |
| Phase 2 | Advanced Ovarian Cancer | 600 mg daily (200 mg AM, 400 mg PM) | [17] |
| Phase 2 | Advanced Ovarian Cancer | 800 mg daily (400 mg AM, 400 mg PM) |
Table 2: Dual PARP/Tankyrase Inhibitor Dosing in Animal Models
| Compound | Animal Model | Dosing Regimen | Route | Efficacy | Reference |
| JPI-547 | Pancreatic Cancer Xenograft (BALB/c nude mice) | 50 or 100 mg/kg, once daily (5 days on, 2 days off) | Oral | Significant tumor growth inhibition | [10] |
| Nesuparib | Gastric Cancer Xenograft (mice) | Not specified | Not specified | Superior potency to Olaparib alone | [6] |
| E7449 (this compound) | Melanoma Isograft (mice) | Not specified | Not specified | Potent sensitization to temozolomide | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Mouse Xenograft Model
This protocol provides a general framework. Doses and schedules should be optimized for your specific model.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., BRCA-deficient ovarian cancer cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^7 cells into the flank of 4-6 week old immunocompromised mice (e.g., BALB/c nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize mice into treatment and control groups (n=6-10 per group).
-
-
This compound Formulation and Administration:
-
Prepare the this compound dosing solution in an appropriate vehicle. A starting dose could be 50 mg/kg.
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily. A 5-days-on, 2-days-off schedule can be employed to improve tolerability.[10]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals daily for any signs of toxicity or distress.
-
The primary endpoint is typically significant tumor growth inhibition in the treatment group compared to the control.
-
Secondary endpoints can include survival analysis or collection of tumors at the end of the study for pharmacodynamic marker analysis (e.g., Western blot for PAR levels or β-catenin).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Analyze for statistical significance using appropriate tests (e.g., two-way ANOVA or t-test at the study endpoint).
-
Mandatory Visualizations
Caption: Dual signaling pathways inhibited by this compound.
Caption: Experimental workflow for a xenograft efficacy study.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allarity.com [allarity.com]
- 3. allarity.com [allarity.com]
- 4. mdpi.com [mdpi.com]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Allarity’s Early Phase 2 this compound Data Indicates Clinical Benefit in Women with Advanced Ovarian Cancer Selected with DRP® Companion Diagnostic - BioSpace [biospace.com]
- 8. New Data from this compound Phase II Trial – Medthority [medthority.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. JPI-547, a Dual Inhibitor of PARP/Tankyrase, Shows Antitumor Activity Against Pancreatic Cancers with Homologous Recombination Repair Deficiency or Wnt-Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voluntary oral administration of drugs in mice [protocols.io]
- 17. biospace.com [biospace.com]
Validation & Comparative
A Comparative Analysis of Stenoparib and Olaparib in BRCA-Mutated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stenoparib and Olaparib, two prominent PARP inhibitors utilized in the treatment of cancers with BRCA mutations. We will delve into their mechanisms of action, comparative preclinical efficacy, and available clinical data, with a focus on their activity in BRCA-mutated cancer cells.
Introduction: Targeting the Achilles' Heel of BRCA-Mutant Cancers
Cancers arising from germline mutations in the BRCA1 and BRCA2 genes are characterized by a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. This deficiency renders them highly dependent on other DNA repair mechanisms, notably the base excision repair (BER) pathway, which is mediated by Poly (ADP-ribose) polymerase (PARP) enzymes. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during S-phase, resulting in cytotoxic DSBs. In the absence of a functional HR pathway, these DSBs cannot be repaired, leading to synthetic lethality and selective cancer cell death.
Olaparib , the first-in-class PARP inhibitor, has revolutionized the treatment of BRCA-mutated ovarian and breast cancers. This compound (formerly known as E7449 and 2X-121) is a next-generation PARP inhibitor with a unique dual mechanism of action that also targets the Wnt/β-catenin signaling pathway through the inhibition of Tankyrase (TNKS) 1 and 2. This dual activity may offer advantages in overcoming resistance and expanding its therapeutic potential.
Mechanism of Action: A Tale of Two Inhibitors
Both Olaparib and this compound function by inhibiting the enzymatic activity of PARP1 and PARP2. A crucial aspect of their cytotoxic effect is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription that is more cytotoxic than the loss of PARP's enzymatic function alone.
Olaparib primarily acts as a potent PARP1/2 inhibitor, leading to synthetic lethality in BRCA-deficient tumors.[1][2]
This compound possesses a dual inhibitory function. It not only inhibits PARP1 and PARP2 but also targets Tankyrase 1 and 2, key regulators of the Wnt/β-catenin signaling pathway.[3][4][5] Aberrant Wnt signaling is implicated in cancer progression and chemoresistance. By inhibiting this pathway, this compound may offer a broader anti-cancer activity and potentially address resistance mechanisms that arise in response to single-agent PARP inhibition.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allarity Therapeutics Announces Presentation of Phase 2 Clinical Data from Ongoing Trial in Advanced Ovarian Cancer Patients at the 2025 Annual Meeting for the Society of Gynecologic Oncology - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. allarity.com [allarity.com]
Validating Stenoparib's Wnt Pathway Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Stenoparib's performance in inhibiting the Wnt signaling pathway against other established inhibitors. This document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes the underlying biological and experimental frameworks.
This compound (also known as 2X-121 and E7449) is an investigational dual-action inhibitor targeting both poly(ADP-ribose) polymerase (PARP) and Tankyrase enzymes.[1] Its inhibitory effect on Tankyrase 1 and 2 (TNKS1/2) is the mechanism through which it modulates the canonical Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers.[2][3] This guide focuses on the validation of this compound's Wnt inhibitory function, presenting a comparative analysis with other well-characterized Tankyrase inhibitors: XAV939, G007-LK, and IWR-1.
Comparative Performance of Wnt Pathway Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives in inhibiting the Wnt pathway. The data is compiled from various preclinical studies to provide a clear comparison of their potency and efficacy at different stages of the signaling cascade.
| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Wnt Assay) | Effect on Axin/β-catenin Levels | Effect on Wnt Target Genes |
| This compound (E7449) | TNKS1/2 | ~50 nM[4] | Data not publicly available | Stabilizes Axin, leading to β-catenin destabilization[5][6] | Significantly alters expression[5][6] |
| XAV939 | TNKS1/2 | TNKS1: 11 nM, TNKS2: 4 nM | ~25 nM (TCF/LEF reporter) | Stabilizes Axin, promotes β-catenin degradation | Inhibits expression |
| G007-LK | TNKS1/2 | TNKS1: 46 nM, TNKS2: 25 nM[6] | ~50 nM (TCF/LEF reporter)[6] | Stabilizes AXIN1/2, decreases β-catenin[6] | Reduces expression[6] |
| IWR-1 | TNKS1/2 | Data not publicly available | 180 nM (TCF/LEF reporter)[7] | Stabilizes Axin2, promotes β-catenin phosphorylation and degradation[7] | Decreases expression[8] |
Visualizing the Wnt Signaling Pathway and Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for Tankyrase inhibitors like this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols for Pathway Validation
To rigorously validate the inhibitory effect of a compound on the Wnt pathway, a series of well-established cellular and molecular assays are employed. Below are detailed methodologies for three key experiments.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Caption: Experimental workflow for the TCF/LEF luciferase reporter assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293T, SW480) in appropriate growth medium.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Pathway Activation:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (this compound or alternatives) at various concentrations.
-
After a pre-incubation period (e.g., 1 hour), stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media or recombinant Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021). Include appropriate vehicle controls.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the inhibitory effect of the compound.
-
Western Blot Analysis of β-catenin and Axin Levels
This technique is used to visualize and quantify changes in the protein levels of key components of the Wnt pathway.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW480) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound or other inhibitors at desired concentrations for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, Axin1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
-
Quantitative PCR (qPCR) for Wnt Target Gene Expression
qPCR is used to measure the changes in mRNA levels of Wnt target genes, providing a direct readout of the downstream effects of pathway inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the inhibitors as described for the Western blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Determine the fold change in gene expression in inhibitor-treated cells compared to vehicle-treated cells.
-
By employing these standardized experimental protocols and comparing the resulting data, researchers can effectively validate and characterize the Wnt pathway inhibitory activity of this compound and other novel compounds, facilitating their development as potential cancer therapeutics.
References
- 1. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allarity.com [allarity.com]
- 3. allarity.com [allarity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. stemcell.com [stemcell.com]
- 8. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
Stenoparib: A Dual-Targeted Approach to Overcoming PARP Inhibitor Resistance
A comparative analysis of Stenoparib's efficacy and mechanism of action in overcoming resistance to first-generation PARP inhibitors, providing key preclinical and clinical data for researchers and drug development professionals.
This compound (formerly E7449, 2X-121) is emerging as a promising therapeutic agent for cancers that have developed resistance to conventional Poly (ADP-ribose) polymerase (PARP) inhibitors. Its unique dual-targeting mechanism, inhibiting both PARP1/2 and the Tankyrase (TNKS) 1/2 enzymes involved in the Wnt signaling pathway, offers a potential strategy to circumvent known resistance pathways. This guide provides a comprehensive comparison of this compound with other PARP inhibitors, supported by available experimental data, to inform ongoing research and development in oncology.
Overcoming Resistance: The Dual Inhibition Strategy
Acquired resistance to PARP inhibitors, such as olaparib (B1684210), is a significant clinical challenge. A key mechanism implicated in this resistance is the activation of the Wnt/β-catenin signaling pathway.[1] Preclinical studies have demonstrated that upregulation of Wnt signaling can confer resistance to PARP inhibitors in high-grade serous ovarian cancer (HGSOC) models.[1] this compound's ability to simultaneously inhibit PARP and Tankyrase, a key component of the Wnt pathway, provides a rational approach to overcoming this resistance.[2] By targeting both pathways, this compound is designed to induce synthetic lethality in tumor cells with homologous recombination deficiency (HRD) while also suppressing the pro-survival signals driven by Wnt activation.
Preclinical Efficacy
While direct head-to-head preclinical studies of this compound against other PARP inhibitors in resistant models are not extensively published, the available data underscores its potent dual activity.
Table 1: Comparative Inhibitory Activity of this compound
| Target | This compound (E7449) IC₅₀ (nM) | Reference PARP Inhibitors (IC₅₀, nM) |
| PARP1 | 2.0 | Olaparib: 1-5, Rucaparib: 1.4-7.9, Niraparib: 2-3.8, Talazoparib: 0.57-1.2 |
| PARP2 | 1.0 | Olaparib: 1-5, Rucaparib: 1.4-7.9, Niraparib: 2-3.8, Talazoparib: 0.57-1.2 |
| TNKS1 | ~50 | Not applicable for first-generation PARP inhibitors |
| TNKS2 | ~50 | Not applicable for first-generation PARP inhibitors |
| IC₅₀ values for reference PARP inhibitors are compiled from various public sources and may vary depending on the assay conditions. |
In a BRCA mutant xenograft model, this compound demonstrated significant anti-tumor activity and was well-tolerated.[3] Furthermore, in vivo studies have confirmed its ability to block Wnt signaling.[3] The combination of a Wnt inhibitor with olaparib has been shown to significantly decrease tumor burden in a patient-derived xenograft model of PARP inhibitor-resistant ovarian cancer, providing strong support for the dual-inhibition strategy of this compound.[1]
Clinical Evidence in Resistant Populations
A Phase II clinical trial (NCT03878849) has provided encouraging results for this compound in heavily pre-treated patients with advanced, recurrent ovarian cancer, including those with platinum-resistant disease and prior exposure to PARP inhibitors.[4][5][6] The study has shown that this compound monotherapy can provide durable clinical benefit in both BRCA-mutant and BRCA wild-type patients.[6] Notably, the median Overall Survival (mOS) in this difficult-to-treat population has been reported to exceed 25 months.[5] These clinical findings suggest that this compound's dual mechanism of action may translate to meaningful efficacy in a broader patient population, including those who have failed previous PARP inhibitor therapy.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's dual inhibition of PARP and the Wnt pathway.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed protocols for establishing PARP inhibitor-resistant cell lines and assessing drug efficacy are crucial for reproducible research.
Protocol 1: Establishment of PARP Inhibitor-Resistant Cell Lines
-
Cell Line Selection: Begin with a parental cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant ovarian or breast cancer cell lines).
-
Initial Drug Exposure: Culture the cells in the presence of a PARP inhibitor (e.g., olaparib) at a concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the PARP inhibitor in a stepwise manner (e.g., 1.5-2 fold increments).
-
Maintenance and Characterization: Maintain the resistant cell line in a medium containing a constant, high concentration of the PARP inhibitor. Characterize the resistant phenotype by determining the IC₅₀ and comparing it to the parental cell line.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a reference PARP inhibitor, and a vehicle control for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Conclusion
This compound represents a novel and promising strategy for overcoming resistance to first-generation PARP inhibitors. Its dual inhibition of PARP and the Wnt signaling pathway addresses a key mechanism of acquired resistance. While further direct comparative preclinical studies are warranted to fully elucidate its superiority over other PARP inhibitors in resistant settings, the available preclinical rationale and encouraging clinical data in heavily pre-treated patient populations highlight its potential as a valuable addition to the arsenal (B13267) of targeted cancer therapies. The ongoing clinical development of this compound, coupled with its companion diagnostic, the Drug Response Predictor (DRP®), will be critical in defining its role in the treatment of PARP inhibitor-resistant cancers.[2][4]
References
- 1. Activation of Wnt signaling promotes olaparib resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allarity.com [allarity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of the Anti-tumor Effect of 2X-121 in Patients With Recurrent, Advanced Ovarian Cancer [clin.larvol.com]
- 5. allarity.com [allarity.com]
- 6. allarity.com [allarity.com]
Stenoparib's Anti-Tumor Efficacy: A Comparative Analysis
Stenoparib, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Tankyrase, has demonstrated promising anti-tumor activity in preclinical and clinical studies. This guide provides a comparative overview of this compound's performance against other PARP inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound distinguishes itself from other PARP inhibitors through its unique dual mechanism of action. By inhibiting both PARP1/2 and Tankyrase 1/2, this compound not only disrupts DNA damage repair in cancer cells but also modulates the Wnt/β-catenin signaling pathway, which is often implicated in tumorigenesis and chemoresistance.[1][2][3][4] This dual activity suggests a broader therapeutic potential, including in tumors that are resistant to first-generation PARP inhibitors.
Comparative Performance Data
To provide a clear comparison of this compound's potency and efficacy, the following tables summarize key preclinical data alongside data for other commercially available PARP inhibitors. It is important to note that these data are compiled from various studies and were not all generated in head-to-head comparisons.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | PARP1 (nM) | PARP2 (nM) | Tankyrase 1 (nM) | Tankyrase 2 (nM) | Reference |
| This compound (E7449) | 2.0 | 1.0 | ~50 | ~50 | [5] |
| Olaparib | - | - | >3000 | - | [6] |
| Niraparib (B1663559) | 3.8 | 2.1 | - | - | [7] |
| Rucaparib | - | - | - | - | [8] |
| Talazoparib | - | - | - | - | [9] |
Note: Direct comparative IC50 values for all inhibitors against all targets from a single study are not available. The provided data is from individual studies for each compound.
Table 2: Preclinical In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (E7449) | BRCA mutant xenograft | 30 or 100 mg/kg, p.o. | Significant anti-tumor activity | [5] |
| This compound (E7449) + Temozolomide | B16-F10 isograft | This compound: 10, 30, 100 mg/kg, p.o. daily for 7 days; Temozolomide: 50 mg/kg, p.o. daily for 5 days | Potentiated anti-tumor activity of Temozolomide | [5] |
| Olaparib | BRCA2-/- ovarian cancer xenografts | - | Induced clear tumor growth inhibition | [10] |
| Niraparib | BRCAwt ovarian cancer PDX | 40-50 mg/kg qd | 58% TGI | [11] |
| Rucaparib | BRCA-mutated pancreatic cancer xenografts | - | Antitumor activity observed | [8] |
| Talazoparib | BRCA-mutated breast cancer xenografts | - | Effective as monotherapy | [9] |
Note: TGI data is highly model and dose-dependent and direct comparisons should be made with caution.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. asco.org [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Talazoparib in Advanced BRCA-mutated Breast Cancer – No Overall Survival Benefit But Improved Quality of Life Study Finds | Technology Networks [technologynetworks.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
Benchmarking Stenoparib's Safety Profile Against Approved PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational PARP inhibitor, Stenoparib, with four commercially approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in evaluating the relative tolerability of these agents.
Introduction to PARP Inhibitors and this compound
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have transformed the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations.[1] By blocking PARP-mediated single-strand break repair, these inhibitors induce synthetic lethality in cancer cells with compromised homologous recombination repair pathways.[1] The approved PARP inhibitors—Olaparib, Niraparib, Rucaparib, and Talazoparib—have shown significant efficacy but are associated with a range of adverse events, most notably myelosuppression.
This compound is a novel, orally available small-molecule inhibitor of PARP1/2 and tankyrase 1/2.[2] Its dual-targeting mechanism, which also involves the Wnt signaling pathway, may offer a differentiated efficacy and safety profile.[2][3] Emerging data from Phase 2 clinical trials suggest that this compound has a favorable safety profile with potentially less myelotoxicity compared to first-generation PARP inhibitors.[2][3]
Comparative Safety Profile: A Tabulated Summary
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) of any grade and grade ≥3 for this compound and the four approved PARP inhibitors, based on data from key clinical trials.
| Adverse Event | This compound (Phase 2)[3][4] | Olaparib (SOLO-1)[5] | Niraparib (PRIMA)[6] | Rucaparib (ARIEL3)[7] | Talazoparib (EMBRACA)[8] |
| Hematological | |||||
| Anemia (any grade) | 21% | 38% | 31% (Grade ≥3) | 22% (Grade ≥3) | 52.8% |
| Anemia (grade ≥3) | 21% | 22% | 31% | 22% | 39% (Grade 3/4) |
| Neutropenia (any grade) | 7% | 17% | 12.8% (Grade ≥3) | Not Reported | 34.6% |
| Neutropenia (grade ≥3) | 0% | 9% | 12.8% | Not Reported | 21% (Grade 3/4) |
| Thrombocytopenia (any grade) | 0% | 11% | 28.7% (Grade ≥3) | Not Reported | 26.9% |
| Thrombocytopenia (grade ≥3) | 0% | 3% | 28.7% | Not Reported | 15% (Grade 3/4) |
| Non-Hematological | |||||
| Nausea (any grade) | Not Reported | 77% | Not Reported | Not Reported | Not Reported |
| Fatigue/Asthenia (any grade) | Not Reported | 67% | Not Reported | Not Reported | Not Reported |
| Vomiting (any grade) | Not Reported | 40% | Not Reported | Not Reported | Not Reported |
Note: Data for this compound is from a smaller Phase 2 population and may evolve with further clinical investigation. Direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of treatment.
Experimental Protocols for Safety Assessment
The safety and tolerability of PARP inhibitors in the cited clinical trials were primarily evaluated based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .
Methodology for Adverse Event Reporting and Grading:
-
Data Collection: Throughout the clinical trials, all adverse events (AEs) experienced by patients were recorded, regardless of their perceived relationship to the study drug. An AE is defined as any unfavorable and unintended sign (including an abnormal laboratory finding), symptom, or disease temporally associated with the use of a medical treatment or procedure.[9][10][11]
-
Grading of Severity: The severity of each AE was graded using the CTCAE scale, which ranges from Grade 1 (mild) to Grade 5 (death related to AE).[9][10][11]
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[10][11][12]
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[10][11][12]
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[10][11][12]
-
Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.[10][11][12]
-
Grade 5 (Death): Death related to the adverse event.[10][11][12]
-
-
Safety Monitoring: Patients underwent regular safety monitoring, including physical examinations, vital sign measurements, and laboratory tests (e.g., complete blood counts, serum chemistry). The frequency of monitoring was typically higher at the beginning of treatment and then spaced out as treatment continued.
-
Dose Modifications: The study protocols included specific guidelines for dose interruptions, reductions, or discontinuations based on the severity and type of adverse events observed. For instance, Grade 3 or 4 hematological toxicities often required dose interruption until recovery, followed by a dose reduction upon restarting the treatment.
Visualizing Mechanisms and Workflows
Signaling Pathways of PARP Inhibition
The following diagram illustrates the dual mechanism of action of PARP inhibitors, encompassing both the inhibition of single-strand DNA break repair and the "trapping" of PARP enzymes on DNA, which leads to the formation of cytotoxic double-strand breaks. It also depicts the Wnt signaling pathway, a secondary target of this compound.
Caption: PARP inhibitor mechanism and this compound's dual targeting.
Experimental Workflow for Safety Assessment in a Clinical Trial
This diagram outlines a typical workflow for assessing the safety of a PARP inhibitor in a Phase 2 or 3 clinical trial.
Caption: Clinical trial workflow for safety assessment.
Discussion and Future Directions
The preliminary safety data for this compound are encouraging, particularly the lower incidence of severe hematological toxicities compared to approved PARP inhibitors.[3][4] The complete absence of grade ≥3 neutropenia and thrombocytopenia in the reported Phase 2 data is a notable distinction.[3] However, it is crucial to acknowledge that this data is from a smaller patient population and further investigation in larger, randomized Phase 3 trials is necessary to confirm these findings.
The dual inhibition of PARP and the Wnt signaling pathway by this compound may contribute to its distinct safety and efficacy profile.[13][14][15] As our understanding of the complex interplay between DNA repair and other oncogenic pathways grows, novel agents like this compound hold the promise of improved therapeutic windows. Continued research and transparent reporting of clinical trial data will be paramount in defining the role of this compound and other next-generation PARP inhibitors in the oncology treatment paradigm.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allarity Therapeutics Presents New Phase 2 Clinical Data [globenewswire.com]
- 3. onclive.com [onclive.com]
- 4. allarity.com [allarity.com]
- 5. SOLO-1 Phase III trial demonstrates Lynparza maintenance therapy cut risk of disease progression or death by 70% in patients with newly-diagnosed, advanced BRCA-mutated ovarian cancer [astrazeneca.com]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 13. Wnt signaling inhibition confers induced synthetic lethality to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signaling inhibition confers induced synthetic lethality to PARP inhibitors | EMBO Molecular Medicine [link.springer.com]
- 15. Wnt signaling inhibition confers induced synthetic lethality to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Stenoparib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stenoparib, a dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase, with other PARP inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the validation of biomarkers for this compound sensitivity.
Executive Summary
This compound (formerly E7449, 2X-121) is an investigational oral small molecule that uniquely targets both PARP1/2 and tankyrase 1/2.[1] This dual mechanism of action not only disrupts DNA damage repair (DDR) pathways, a hallmark of PARP inhibitors, but also modulates the Wnt/β-catenin signaling pathway, which is implicated in tumorigenesis and chemoresistance.[2] A key component of this compound's clinical development is the use of a companion diagnostic, the Drug Response Predictor (DRP®), a 414-mRNA gene expression signature designed to identify patients most likely to respond to treatment.[3][4][5] Clinical data from a Phase 2 trial in heavily pre-treated, advanced ovarian cancer patients has shown promising results, with a median Overall Survival (mOS) exceeding 25 months, including in patients with wild-type BRCA genes.[1][6][7]
Comparative Performance of this compound
This compound's distinct mechanism of action may offer advantages over first-generation PARP inhibitors, particularly in patient populations that are resistant to or ineligible for other PARP inhibitors.
Clinical Efficacy in Advanced Ovarian Cancer
The following table summarizes key efficacy data from the Phase 2 clinical trial of this compound (NCT03878849) in patients with advanced, platinum-resistant or -refractory ovarian cancer. For comparison, historical data for other PARP inhibitors in similar late-line settings are included.
| Feature | This compound (Phase 2, DRP®-selected) | Other PARP Inhibitors (Historical Data in Late-Line Ovarian Cancer) |
| Patient Population | Advanced, platinum-resistant/refractory ovarian cancer, heavily pre-treated (including prior PARP inhibitor use)[1][8] | Varies by study; generally advanced, recurrent ovarian cancer. |
| Biomarker Selection | DRP® score > 50% (414-mRNA signature)[1][3] | Primarily BRCA1/2 mutations, other HRD alterations.[9] |
| Median Overall Survival (mOS) | > 25 months (median not yet reached)[1][6][7] | Approximately 11-13 months with standard chemotherapy.[7] |
| BRCA Status | Clinical benefit observed in both BRCA-mutant and BRCA-wild type patients[1][6] | Primarily effective in BRCA-mutant or HRD-positive tumors.[9] |
| Key Observation | One patient with a complete response lasting over 10 months; two patients remained on therapy for more than 24 months.[1][8] | Response rates are generally lower in non-BRCA-mutant populations. |
Safety and Tolerability Profile
This compound has demonstrated a favorable safety profile with notably less myelotoxicity compared to other approved PARP inhibitors.[3][7]
| Adverse Event (Grade 1-4) | This compound (n=42)[3] | Niraparib (n=463)[3] |
| Anemia | 21% | 51% |
| Neutropenia | 2% | 20% |
| Thrombocytopenia | 0% | 52% |
The DRP® Companion Diagnostic: A Novel Biomarker Strategy
A pivotal aspect of this compound's development is the use of the DRP® companion diagnostic to select patients. This approach moves beyond single-gene biomarkers like BRCA1/2 mutations.
Experimental Protocols
Hypothetical Protocol for DRP®-like Transcriptomic Biomarker Validation
While the exact protocol for the DRP®-Stenoparib companion diagnostic is proprietary, a typical workflow for validating a similar mRNA expression-based biomarker panel would involve the following steps.
Objective: To validate a multi-gene mRNA signature for predicting sensitivity to this compound.
Methodology:
-
Patient Cohort Selection:
-
Prospectively enroll patients with advanced, recurrent ovarian cancer.
-
Collect fresh-frozen or FFPE tumor biopsies prior to treatment initiation.
-
Obtain informed consent for genomic analysis.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from tumor tissue using a commercially available kit (e.g., Qiagen RNeasy Kit).
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
-
Perform library preparation for next-generation sequencing (NGS) using a transcriptome-based panel targeting the 414 biomarker genes.
-
Sequence the libraries on an Illumina NovaSeq or similar platform to a pre-specified read depth.
-
-
Data Analysis and Biomarker Score Calculation:
-
Align sequencing reads to the human reference genome (e.g., hg38).
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Apply a proprietary algorithm to the expression data of the 414 biomarker genes to calculate a predictive score for each patient.
-
Categorize patients as "likely responders" or "likely non-responders" based on a pre-defined cutoff score.
-
-
Clinical Endpoint Correlation:
-
Treat all enrolled patients with this compound.
-
Monitor patient outcomes, including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Statistically correlate the pre-treatment biomarker scores with clinical outcomes to evaluate the predictive performance of the biomarker signature.
-
Visualizing the Mechanisms of Action and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the dual mechanism of action of this compound.
Caption: this compound's inhibition of PARP1/2 in DNA repair.
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Experimental and Logical Workflows
The following diagram outlines the workflow for patient selection and treatment with this compound.
Caption: Patient selection workflow for this compound treatment.
Conclusion
This compound represents a promising next-generation PARP inhibitor with a unique dual mechanism of action that targets both DNA repair and the Wnt/β-catenin signaling pathway. The use of the DRP® companion diagnostic allows for a personalized treatment approach, potentially expanding the patient population that could benefit from PARP inhibition beyond those with BRCA mutations. The clinical data to date, particularly the extended overall survival in a heavily pre-treated, platinum-resistant ovarian cancer population, and its favorable safety profile, underscore the potential of this compound as a valuable addition to the oncology treatment landscape. Further validation of the DRP® biomarker signature in larger, randomized controlled trials will be crucial in establishing the clinical utility of this personalized therapeutic strategy.
References
- 1. allarity.com [allarity.com]
- 2. precisionmedicineonline.com [precisionmedicineonline.com]
- 3. Allarity’s Early Phase 2 this compound Data Indicates Clinical Benefit in Women with Advanced Ovarian Cancer Selected with DRP® Companion Diagnostic - BioSpace [biospace.com]
- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 5. allarity.com [allarity.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. New Data from this compound Phase II Trial – Medthority [medthority.com]
- 9. onclive.com [onclive.com]
- 10. Allarity Therapeutics’ this compound Shows Clear Clinical Benefit and Achieves Significant Milestone with Early Conclusion of Phase 2 Trial in Advanced Ovarian Cancer - BioSpace [biospace.com]
Safety Operating Guide
Navigating the Safe Disposal of Stenoparib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Stenoparib are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, a comprehensive waste management plan can be established by adhering to the general guidelines for cytotoxic and hazardous drugs and consulting the substance's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet, this compound is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times to prevent skin and eye contact.[2] All handling of this compound powder should be performed in a designated area, such as a chemical fume hood, to avoid inhalation of dust.[1]
This compound Waste Segregation and Collection
Proper segregation of waste is the foundation of a safe disposal plan. Different types of waste generated during research with this compound must be collected in distinct, clearly labeled containers.
| Waste Type | Description | Recommended Container |
| Unused/Expired this compound | Pure, unadulterated this compound powder or stock solutions. | Black hazardous pharmaceutical waste container, clearly labeled with "Hazardous Waste," "this compound," and the relevant hazard symbols.[3][4] |
| Grossly Contaminated Items | Items heavily contaminated with this compound, such as vials with visible residue, and materials used to clean up significant spills. | Black hazardous pharmaceutical waste container.[3] |
| Trace Contaminated Sharps | Needles, syringes, and other sharps that have come into contact with this compound but are now empty. | Yellow chemotherapy sharps container.[2][5] |
| Trace Contaminated Labware | Empty vials, flasks, and other labware with minimal residual contamination. | Yellow trace chemotherapy waste container.[3][5] |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment with trace contamination. | Yellow trace chemotherapy waste container.[3][5] |
| Liquid Waste | Aqueous solutions containing this compound. | Labeled, sealed, and leak-proof hazardous waste container. Do not dispose of down the drain.[1][5] |
Step-by-Step Disposal Procedures
1. Unused and Expired this compound:
-
Place the original container with the unused or expired this compound into a larger, sealable plastic bag.
-
Transfer the bagged container into a designated black hazardous pharmaceutical waste container.[3][4]
-
Ensure the container is properly labeled with the chemical name and hazard information.
2. Contaminated Labware and Materials:
-
Grossly Contaminated Items: Scrape any significant amount of solid this compound residue into the black hazardous waste container. Place the item itself into the same container.
-
Trace Contaminated Items: Items with only trace amounts of this compound, such as empty vials and used gloves, should be placed in a yellow trace chemotherapy waste container.[3][5]
-
Sharps: Immediately dispose of all sharps that have been in contact with this compound into a designated yellow chemotherapy sharps container to prevent accidental punctures.[2][5]
3. Liquid Waste Containing this compound:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept sealed when not in use.
-
Crucially, do not pour any this compound-containing solution down the drain , due to its high aquatic toxicity.[1][5]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For small spills of this compound powder, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material like diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated debris using non-sparking tools and place it into a black hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
5. Final Disposal:
-
All collected waste must be disposed of through a licensed hazardous waste management company.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[1]
Experimental Workflow for this compound Disposal
Disclaimer: The information provided is based on general best practices for handling hazardous and cytotoxic materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a certified waste disposal vendor to ensure full compliance with all applicable regulations. The Safety Data Sheet for this compound should always be consulted as the primary source of safety information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Stenoparib
Stenoparib, a potent inhibitor of PARP1 and PARP2, requires meticulous handling to ensure the safety of laboratory personnel.[1] Adherence to strict safety protocols is paramount for researchers, scientists, and drug development professionals working with this compound. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to foster a secure research environment.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[2]
-
Causes damage to organs through prolonged or repeated exposure (Specific target organ toxicity, repeated exposure - Category 1).[2]
-
Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, acute hazard - Category 1 and long-term hazard - Category 1).[2]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for various scenarios involving this compound.
| Situation | Required Personal Protective Equipment | Source |
| Routine Handling (Solid Form) | Eye Protection: Safety goggles with side-shields.Hand Protection: Protective gloves.Body Protection: Impervious clothing.Respiratory Protection: Use in an area with appropriate exhaust ventilation. A suitable respirator should be used if dust or aerosols are formed. | [2] |
| Spill or Leak | Eye Protection: Safety goggles with side-shields.Hand Protection: Protective gloves.Body Protection: Full personal protective equipment, including impervious clothing.Respiratory Protection: Wear a self-contained breathing apparatus. | [2] |
| Fire | Eye Protection: Safety goggles with side-shields.Hand Protection: Protective gloves.Body Protection: Full protective clothing.Respiratory Protection: Wear a self-contained breathing apparatus. | [2] |
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Utilize a fume hood or other appropriate exhaust ventilation to minimize inhalation exposure.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[2] Prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] The recommended storage temperature is -20°C.[3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[2]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Contain the spill and collect the material without creating dust.[3]
-
Place the collected waste in a suitable, closed container for disposal.[3]
-
Prevent the product from entering drains or water courses.[2]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Do not allow the chemical to be released into the environment.[2]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
